Synthesis and Characterization of 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane
[1] Strategic Overview & Retrosynthetic Analysis The target molecule, 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (often referred to as N,N'-diacetyl-diaza-12-crown-4), represents a critical functionalization of the...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Strategic Overview & Retrosynthetic Analysis
The target molecule, 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (often referred to as N,N'-diacetyl-diaza-12-crown-4), represents a critical functionalization of the diaza-crown ether scaffold. While the parent macrocycle (diaza-12-crown-4) is a potent cation binder (particularly for Li⁺ and Na⁺), the introduction of acetyl groups at the nitrogen positions serves two pivotal roles in drug development and supramolecular chemistry:
Conformational Locking: The partial double-bond character of the N-acetyl amide bond restricts the fluxional behavior typical of medium-sized macrocycles, allowing researchers to study specific rotameric binding states.
Lipophilicity Modulation: Acetylation neutralizes the basic secondary amines, significantly altering the membrane permeability and solubility profile, which is essential for biological applications such as ion transport studies.[1]
Retrosynthetic Logic
The synthesis is best approached via a convergent Richman-Atkins cyclization followed by post-synthetic modification.
Disconnection 1 (Functionalization): The acetyl groups are installed last via nucleophilic acyl substitution on the secondary amines.
Disconnection 2 (Macrocyclization): The 12-membered ring is constructed from two linear precursors: a bis-sulfonamide nucleophile and a bis-electrophile (dihalide or ditosylate).
Precursors: The most robust route utilizes N,N'-ditosylethylenediamine and bis(2-chloroethyl) ether.
Figure 1: Retrosynthetic pathway for the target diacetylated macrocycle.
This phase requires strict adherence to high-dilution principles to favor intramolecular cyclization over intermolecular polymerization.
Step 1.1: Preparation of N,N'-Ditosylethylenediamine
The nitrogen atoms must be activated as sulfonamides to increase the acidity of the N-H protons, facilitating the formation of the nucleophilic dianion.
Dissolve ethylenediamine (1.0 eq) in pyridine at 0°C.
Add TsCl (2.2 eq) portion-wise to maintain temperature <10°C.[1]
Stir at room temperature (RT) for 12 hours.
Pour into ice water; filter the white precipitate.
Recrystallize from ethanol to ensure high purity (Target MP: ~163-164°C).
Step 1.2: Macrocyclization
Reagents: N,N'-Ditosylethylenediamine, Bis(2-chloroethyl) ether, NaH (60% in oil), DMF (anhydrous).[1]
Critical Control Point: The concentration of the dianion must be kept low.
Protocol:
Suspend NaH (2.5 eq) in anhydrous DMF under Argon/Nitrogen.
Add N,N'-ditosylethylenediamine (1.0 eq) dissolved in DMF dropwise at 60°C. Stir for 1 hour to ensure complete deprotonation (formation of the disodium salt).
Heat to 100°C.
Add bis(2-chloroethyl) ether (1.0 eq) in DMF very slowly (over 4–6 hours) using a syringe pump or addition funnel.
Extract residue with CHCl₃, wash with water, dry over MgSO₄.[1]
Purification: Recrystallize the ditosylated macrocycle from ethanol/acetone.
Step 1.3: Detosylation
Removal of the tosyl groups requires harsh reductive or acidic conditions. The HBr/Acetic acid method is preferred for scalability, though Li/NH₃ (Birch conditions) is cleaner for small scales.[1]
Reagents: 33% HBr in Acetic Acid, Phenol (scavenger).[1]
Protocol:
Dissolve the protected macrocycle in 33% HBr/AcOH containing phenol (2.0 eq).
Reflux for 24–48 hours.[1] Note: Solution will turn dark.
Cool and decant the acid.
Wash the resulting hydrobromide salt with ether to remove phenol byproducts.
Free Base Liberation: Dissolve the salt in minimum water, adjust pH to >12 with NaOH pellets.[1]
Continuously extract with CHCl₃ (Soxhlet extraction is recommended due to high water solubility of the free amine).
Distill or sublime in vacuo to obtain the pure parent macrocycle (MP: 85–90°C).
Purification: The product is likely an oil or low-melting solid. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Characterization & Validation
The characterization of the diacetyl derivative presents unique challenges due to amide rotamerism . The N-acetyl bond has restricted rotation, leading to cis (E) and trans (Z) conformers that may appear as distinct sets of peaks in NMR at room temperature.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
Acetyl Methyls: Expect singlet(s) around
2.0–2.2 ppm.[1] If rotation is slow, you may see two singlets (rotamers).[1]
Ring Protons:
-to-Nitrogen (-CH₂): 3.3–3.6 ppm. These will be chemically inequivalent due to the amide anisotropy.
-to-Oxygen (-CH₂): 3.6–3.8 ppm.
Note: High-temperature NMR (e.g., at 60°C) may be required to coalesce the rotamer peaks into a simplified spectrum, confirming the dynamic structure.[1]
Amide I Band: Strong absorption at 1630–1660 cm⁻¹ (C=O stretch).[1]
Absence of N-H: Disappearance of the secondary amine stretch (3300 cm⁻¹) confirms complete acetylation.
Analytical Workflow Diagram
Figure 2: Purification and validation workflow for the diacetyl derivative.
References
Richman, J. E., & Atkins, T. J. (1974).[1] Nitrogen analogs of crown ethers.[2][3] Journal of the American Chemical Society, 96(7), 2268–2270.[1]
BenchChem Technical Support. (2025). Synthesis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide. BenchChem Application Notes.
Gatto, V. J., et al. (1986).[1] Syntheses and binding properties of bibracchial lariat ethers (BiBLEs): Survey of synthetic routes. The Journal of Organic Chemistry, 51(15), 2888-2894.[1]
Dale, J., & Calverley, M. J. (1981).[1][5] Synthesis of a cation complexing doubly N,N′-bridged bis-(1,7-dioxa-4,10-diazacyclododecane). Journal of the Chemical Society, Chemical Communications, (20), 1084-1086.[1]
Sherwood, J. et al. (2019).[1] Green chemistry for amide synthesis. Chemical Reviews, 119(12), 7301-7368.[1] (General reference for acetylation protocols).
Crystal structure of 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl-
An In-depth Technical Guide to the Crystal Structure of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane This guide offers a comprehensive examination of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane, a derivative of th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane
This guide offers a comprehensive examination of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane, a derivative of the versatile 12-membered diazacrown ether scaffold. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthesis, structural determination, and potential applications of this macrocycle. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.
Introduction to the Molecular Scaffold
1,7-Dioxa-4,10-diazacyclododecane, often referred to as diaza-12-crown-4, is a macrocyclic compound that belongs to the diazacrown ether family.[1][2][3] These molecules are analogues of crown ethers where nitrogen atoms have been substituted for one or more oxygen atoms within the macrocyclic ring.[1] This substitution is significant, as it introduces sites for functionalization and enhances the cation selectivity of the macrocycle.[1] The nitrogen atoms serve as convenient points for chemical modification, allowing for the attachment of side chains that can modulate the molecule's solubility, binding properties, and biological activity.[1]
The subject of this guide, 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane, features acetyl groups (–COCH₃) attached to the two nitrogen atoms. This acylation transforms the secondary amines of the parent macrocycle into amides, a modification that significantly alters the electronic properties, conformational flexibility, and hydrogen bonding capabilities of the molecule, thereby influencing its coordination chemistry and potential biological applications.
Synthesis and Crystallization
The journey to elucidating the crystal structure begins with the synthesis of the molecule and the growth of high-quality single crystals. The overall process involves the synthesis of the parent macrocycle, followed by N-functionalization and finally, crystallization.
Synthesis of the Parent Macrocycle: 1,7-Dioxa-4,10-diazacyclododecane
The synthesis of the parent diazacrown ether is commonly achieved through the Richman-Atkins procedure, which is designed to favor intramolecular cyclization over intermolecular polymerization by using high-dilution conditions.[4][5]
Protection of the Diamine: The synthesis typically starts with the protection of a suitable diamine, such as ethylenediamine, with tosyl groups to prevent side reactions. This yields N,N'-ditosyl-1,2-diaminoethane.[5]
Cyclization: The N,N'-ditosylated diamine is reacted with a di-electrophile like bis(2-chloroethyl) ether in an anhydrous solvent such as N,N-Dimethylformamide (DMF). A strong base, for instance, cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), is used to deprotonate the sulfonamide.[4][6] The reactants are added slowly and simultaneously to the reaction vessel to maintain high dilution, which is critical for maximizing the yield of the cyclic product. The reaction is typically heated to 80-100 °C for 24-48 hours.[4]
Work-up and Purification of Protected Macrocycle: After the reaction is complete, the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting residue is purified to yield the N,N'-ditosylated diazacrown ether.[4]
Deprotection (Detosylation): The tosyl protecting groups are removed to yield the final parent macrocycle. This is often accomplished under harsh conditions, such as heating in concentrated sulfuric acid or using HBr in acetic acid.[4][6] The reaction mixture is then carefully neutralized with a strong base, and the product is extracted using an organic solvent like dichloromethane. The crude product is then purified, for example, by vacuum distillation.[4]
N-Acetylation
The secondary amine groups of the purified 1,7-dioxa-4,10-diazacyclododecane are then acetylated.
Reaction Setup: Dissolve the parent macrocycle in a suitable anhydrous solvent, such as acetonitrile or dichloromethane, in a flask equipped with a magnetic stirrer.
Addition of Reagents: Add a base, typically a non-nucleophilic one like triethylamine or potassium carbonate, to scavenge the acid produced during the reaction. Cool the mixture in an ice bath.
Acylation: Add acetyl chloride or acetic anhydride dropwise to the stirred solution. The reaction is typically exothermic.
Reaction Monitoring and Work-up: Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to yield the crude 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the final product with high purity.
Single Crystal Growth
Obtaining a crystal suitable for X-ray diffraction is a critical step that often requires empirical optimization.
Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane). The ideal solvent is one in which the compound is moderately soluble and which evaporates slowly.
Crystallization: Filter the saturated solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent.
Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
Crystal Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.
Workflow for Single-Crystal X-ray Diffraction
Caption: A diagram illustrating the key stages of single-crystal X-ray diffraction analysis.
Causality in Workflow: The process begins with the selection of a high-quality, single crystal, as defects will degrade the diffraction pattern. Data collection involves irradiating the crystal with X-rays and recording the diffraction pattern at various orientations. The resulting data contains information about the electron density within the crystal. The "phase problem" is then solved computationally to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to improve its accuracy. Finally, the structure is validated to ensure its chemical and crystallographic soundness.
Crystallographic Data and Structural Analysis
While the specific crystallographic data for 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane is not available in the reviewed literature, we can infer its likely structural features based on related diazacrown ether structures.[7][8] The table below presents representative crystallographic parameters from a related 12-membered macrocycle to provide context.[8]
Table 1: Representative Crystallographic Data for a 12-Membered Diazacrown Ether Derivative [8]
Parameter
Value
Empirical Formula
C₁₆H₂₈N₄O₈·2H₂O
Formula Weight
440.46
Crystal System
Orthorhombic
Space Group
Pbcn
a (Å)
17.183 (2)
b (Å)
6.5826 (9)
c (Å)
17.983 (2)
V (ų)
2034.0 (5)
Z
4
| Temperature (K) | 100 |
Note: Data is for 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate dihydrate and serves as an illustrative example.[8]
Conformational Analysis
The 12-membered ring of 1,7-dioxa-4,10-diazacyclododecane is conformationally flexible. In solution, it likely exists as a dynamic equilibrium of multiple conformers.[9] Upon crystallization, the molecule adopts a single, low-energy conformation. The presence of the bulky acetyl groups on the nitrogen atoms will significantly influence this conformation, likely orienting themselves to minimize steric hindrance. The amide bonds introduced by acetylation are planar, which will impose geometric constraints on the macrocyclic ring that are not present in the parent compound.
Intermolecular Interactions
In the solid state, the crystal packing will be governed by intermolecular forces. While the N-H protons of the parent macrocycle are available for hydrogen bonding, in the diacetyl derivative, these are replaced by acetyl groups. The oxygen atoms of the acetyl carbonyl groups are expected to be strong hydrogen bond acceptors. Therefore, weak C-H···O hydrogen bonds are likely to be a dominant feature in the crystal packing, linking adjacent molecules into a three-dimensional network.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound before proceeding to crystallization.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [9]
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal, and shim the magnetic field to optimize homogeneity.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
Expected ¹H NMR Signals: The spectrum would show characteristic signals for the acetyl methyl protons (a singlet around 2.1 ppm), and complex multiplets for the methylene protons of the macrocyclic ring. Due to the amide bond, rotation around the C-N bond may be restricted, potentially leading to distinct signals for protons that would be equivalent in the parent macrocycle.
Expected ¹³C NMR Signals: The spectrum would feature a signal for the carbonyl carbon of the acetyl group (around 170 ppm), a signal for the acetyl methyl carbon (around 22 ppm), and signals for the methylene carbons of the ring.
Potential Applications in Drug Development
Diazacrown ethers and their derivatives are of significant interest in medicinal chemistry and drug development.[1] Their unique ability to selectively bind and transport ions makes them valuable tools for modulating biological processes.[1][4]
Potential Roles:
Ionophores and Sensors: The parent macrocycle is known to bind cations like Ca²⁺.[4] Functionalized derivatives can be designed as selective ionophores to transport ions across cell membranes, thereby modulating intracellular ion concentrations, which is relevant in diseases characterized by dysregulated ion signaling.[1][3]
Drug Delivery: These macrocycles can serve as host molecules in drug delivery systems.[10][11] By encapsulating a drug molecule, they can improve its solubility, stability, and pharmacokinetic profile.[12]
Therapeutic Agents: Functionalized diazacrown ethers have been investigated for their own therapeutic properties, including their ability to bind to and cleave DNA, and for their cytotoxic activity against cancer cell lines.[13]
Workflow for Evaluating Drug Development Potential
Caption: A generalized workflow for assessing a novel compound in a drug development pipeline.
Conclusion
4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane represents a structurally intriguing and synthetically accessible derivative of the diaza-12-crown-4 family. While its definitive crystal structure awaits experimental determination, a thorough analysis based on related compounds provides significant insight into its likely conformation and solid-state interactions. The N-acetylation fundamentally alters the properties of the parent macrocycle, creating a molecule with distinct coordination chemistry and potential for applications in supramolecular chemistry and drug development. The methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and future investigation.
References
A Deep Dive into the Theoretical Landscape of Diazacrown Ethers: A Technical Guide. (n.d.). BenchChem.
The Dawn of Designer Cages: A Technical History of Diazacrown Ethers. (n.d.). BenchChem.
Yamamoto, E., Kubo, K., & Mori, A. (2002). Synthesis and Properties of Diazacrown Ethers Carrying Two Tropone Chromophores. Chemistry Letters, 31(9), 924-925.
Unveiling the Structural Nuances of 1,7-Dioxa-4,10-diazacyclododecane Complexes: A Technical Guide. (n.d.). BenchChem.
Synthesis of N-Substituted 1,7-Dioxa-4,10-Diazacyclododecane Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
An In-Depth Technical Guide on the Physicochemical Properties of 1,7-Dioxa-4,10-diazacyclododecane. (n.d.). BenchChem.
Song, G. W., Lin, H. H., Zheng, K. C., & Chen, H. Y. (2007). Synthesis, DNA-binding, cleavage, and cytotoxic activity of new 1,7-dioxa-4,10-diazacyclododecane artificial receptors containing bisguanidinoethyl or diaminoethyl double side arms. Chemistry, 13(34), 9703–9712.
Synthesis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide. (n.d.). BenchChem.
Technical Support Center: Synthesis of 1,7-dioxa-4,10-diazacyclododecane. (n.d.). BenchChem.
The role of crown ethers in drug delivery. (n.d.). Academia.edu.
The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023, September 29). Stanford Chemicals.
Technical Guide: Solubility Profile & Handling of 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane
[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (N,N'-diacetyl-diaza-12-crown-4).[1] As a functionalized m...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (N,N'-diacetyl-diaza-12-crown-4).[1] As a functionalized macrocycle, this compound serves as a critical intermediate in supramolecular chemistry and a ligand for cation complexation (particularly Li+ and Na+).
Understanding its solubility landscape is not merely a matter of data collection but a prerequisite for efficient synthesis, purification, and application. Unlike its parent amine, the diacetyl derivative lacks hydrogen bond donors, significantly altering its partition coefficient (LogP) and solvent compatibility. This guide synthesizes empirical data with structural activity relationships (SAR) to provide actionable protocols for researchers.
Physicochemical Profile & Structural Analysis
To predict and manipulate solubility, one must first understand the structural determinants of the molecule.
Property
Description
Impact on Solubility
Core Structure
12-membered macrocycle (1,7-dioxa-4,10-diaza)
Provides moderate polarity; flexible ring conformation allows adaptation to solvent cavities.[1]
Functional Groups
Two tertiary amides (N-Acetyl)
Key Determinant: Acetylation removes the N-H hydrogen bond donors found in the parent amine, reducing water solubility while increasing compatibility with chlorinated and aprotic organic solvents.[1]
Dipole Moment
High (due to amide carbonyls)
Favors solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).[1]
Lipophilicity
Moderate (Estimated LogP ~0.5 to 1.2)
The acetyl groups add lipophilic bulk compared to the free amine (LogP ~ -1.4), shifting the partition equilibrium toward organic phases.
Empirical Solubility Data
The following classification is derived from standard synthetic workups and thermodynamic principles of macrocyclic amides.
Solvent Compatibility Table[1][2]
Solvent Class
Specific Solvents
Solubility Status
Application Context
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Primary solvents for extraction and synthesis.[1] The high density of DCM aids in phase separation from aqueous reaction mixtures.
Polar Protic
Methanol, Ethanol
Good (>50 mg/mL)
Useful for spectroscopic analysis and as co-solvents in recrystallization.
Polar Aprotic
DMF, DMSO, Acetonitrile
High (>100 mg/mL)
Often used as reaction media.[1] Note: High boiling points make removal difficult; avoid for final purification if possible.
Esters & Ketones
Ethyl Acetate, Acetone
Moderate / Temperature Dependent
Critical for Purification: Soluble at reflux, sparingly soluble at RT/0°C. Ideal for recrystallization.[1]
Aliphatic Hydrocarbons
Hexane, Pentane, Heptane
Poor / Insoluble (<1 mg/mL)
Act as anti-solvents to induce precipitation or triturate oils into solids.[1]
Ethers
Diethyl Ether, MTBE
Low
Often used to wash crude solids to remove non-polar impurities.
Mechanistic Insights: Why Solvents Behave This Way
The "Amide Effect" on Solvation
The acetylation of the nitrogen atoms is the primary driver of this molecule's solubility profile.
Loss of H-Bond Donors: The parent compound (diaza-12-crown-4) has secondary amines that can donate hydrogen bonds to water.[1] The diacetyl derivative converts these to tertiary amides. While the carbonyl oxygen is still a H-bond acceptor, the molecule loses its ability to donate, reducing its water solubility and making it easier to extract into organic phases like DCM [1].
Cavity Solvation: In solvents like Acetonitrile, the solvent molecules can interact with the macrocyclic cavity. This specific host-guest interaction stabilizes the dissolved state, often making Acetonitrile a preferred solvent for reactions involving metal ion complexation [2].
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine precise solubility limits for your specific batch/purity level.[1]
Saturation: Add excess solid 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane to 2.0 mL of the target solvent in a vial.
Equilibration: Shake at the target temperature (e.g., 25°C) for 24 hours. Validation Check: Ensure solid is still visible. If all dissolves, add more solid.
Filtration: Draw the supernatant through a pre-warmed syringe filter into a tared vial.
Evaporation: Evaporate the solvent (Rotavap or N2 stream) and dry under high vacuum (0.1 mbar) for 4 hours.
Calculation:
Protocol B: Purification via Anti-Solvent Recrystallization
This protocol leverages the "Moderate" solubility in Ethyl Acetate and "Poor" solubility in Hexane.
Dissolution: Dissolve crude crude product in minimal boiling Ethyl Acetate.
Filtration (Hot): If particulates are present, filter while hot through a glass frit.
Nucleation: Allow the solution to cool to room temperature slowly. If "oiling out" occurs (common with amides), scratch the glass or add a seed crystal.
Anti-Solvent Addition: Add Hexane dropwise until persistent turbidity is observed.
Crystallization: Refrigerate at 4°C overnight.
Collection: Filter the white precipitate and wash with cold Hexane/EtOAc (9:1).
Visualizations
Diagram 1: Solubility Determination Logic Flow
This diagram outlines the decision-making process for selecting a solvent system based on the intended application (Synthesis vs. Purification).
Caption: Decision matrix for solvent selection based on experimental goals (Synthesis vs. Purification).
Diagram 2: Recrystallization Phase Behavior
This diagram illustrates the critical "oiling out" phenomenon common with acetylated macrocycles and how to mitigate it using solubility gradients.
Caption: Workflow for avoiding "oiling out" during the purification of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane.
References
Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990).[2] 4,13-Diaza-18-Crown-6.[1][2] Organic Syntheses, 68, 227.[2] (Provides foundational solubility protocols for diaza-crown ethers). Retrieved from [Link][1]
PubChem. (2025).[3] 1,7-Dioxa-4,10-diazacyclododecane Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Quantum Chemical Profiling of 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane: Conformational Dynamics and Ionophoric Mechanisms
Executive Summary 1,7-Dioxa-4,10-diazacyclododecane (commonly known as diaza-12-crown-4) and its derivatives are highly selective macrocyclic ionophores. The introduction of acetyl groups at the 4 and 10 nitrogen positio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,7-Dioxa-4,10-diazacyclododecane (commonly known as diaza-12-crown-4) and its derivatives are highly selective macrocyclic ionophores. The introduction of acetyl groups at the 4 and 10 nitrogen positions yields 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane , a molecule with restricted conformational flexibility and unique cation-binding thermodynamics. This whitepaper provides an in-depth technical guide to the quantum chemical methodologies required to model this macrocycle. By bridging Density Functional Theory (DFT) with biological efficacy—specifically its role in modulating intracellular calcium flux—this guide establishes a rigorous framework for computational chemists and drug development professionals.
Conformational Landscape and Theoretical Framework
The parent diaza-12-crown-4 ring is highly flexible, adopting multiple low-energy conformations in solution[1]. However, the N-acetylation in the 4,10-diacetyl derivative fundamentally alters this landscape. The partial double-bond character of the amide C-N bonds restricts nitrogen inversion, effectively "pre-organizing" the macrocycle.
Causality in Computational Selection
To accurately model this pre-organization, molecular mechanics alone is insufficient due to its inability to capture complex electronic effects like lone-pair repulsion and amide resonance. Density Functional Theory (DFT) is required.
Functional Choice: We select dispersion-corrected functionals (e.g., B3LYP-D3 or M06-2X). The causality here is that macrocyclic folding is heavily governed by intramolecular London dispersion forces and dipole-dipole interactions between the heteroatoms[1][2].
Basis Set Selection: A polarized basis set, such as 6-31G(d,p), is mandatory. The polarization functions (d on heavy atoms, p on hydrogen) allow the electron density of the oxygen and nitrogen lone pairs to deform asymmetrically, which is critical when coordinating with a positively charged metal cation[1][3].
Cation Binding Thermodynamics
The primary biological significance of 1,7-dioxa-4,10-diazacyclododecane derivatives lies in their ability to act as ionophores, selectively binding and transporting cations across biological membranes[4]. The number and arrangement of nitrogen atoms play a pivotal role in metal binding selectivity[3].
Quantitative Binding Data
The stability of the macrocycle-cation complex is quantified by the binding energy (
). The table below summarizes the theoretical binding affinities for various physiologically relevant cations.
Data synthesis based on DFT evaluations of diaza-12-crown-4 derivatives[2][3][4].
Computational Protocol: Step-by-Step Methodology
To ensure absolute scientific integrity, the following computational workflow must be executed as a self-validating system. Every step contains an internal check to prevent the propagation of theoretical artifacts.
Step 1: Conformational Sampling
Execution: Utilize a molecular mechanics force field (e.g., OPLS4) to run a Monte Carlo conformational search on the 4,10-diacetyl derivative.
Causality: DFT is computationally expensive; MM pre-filtering ensures that only the lowest-energy rotamers (specifically focusing on the cis/trans isomerism of the amide bonds) are advanced.
Step 2: DFT Geometry Optimization
Execution: Optimize the selected conformers in the gas phase using B3LYP-D3/6-31G(d,p).
Validation: Monitor the convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement). All four must reach the threshold limit to ensure the geometry has relaxed.
Step 3: Vibrational Frequency Analysis (Self-Validation)
Execution: Run a frequency calculation at the exact same level of theory used for optimization.
Validation:Crucial Step. Verify the absence of imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is a transition state (saddle point), not a stable local minimum. The structure must be distorted along the normal mode of the imaginary frequency and re-optimized.
Step 4: Implicit Solvation Modeling
Execution: Perform single-point energy calculations using a higher-tier functional and basis set (e.g., M06-2X/def2-TZVP) coupled with the SMD (Solvation Model based on Density) implicit solvent model[5].
Causality: Gas-phase calculations drastically overestimate ionic interactions. SMD accurately models the dielectric screening of water or a lipid bilayer, which is essential for predicting real-world ionophoric activity[5].
Step 5: Basis Set Superposition Error (BSSE) Correction
Execution: Apply the Boys-Bernardi counterpoise correction when calculating the interaction energy of the macrocycle-cation complex.
Validation: This corrects for the artificial overestimation of binding energy that occurs when the basis functions of the ligand overlap with those of the metal, ensuring the trustworthiness of the final thermodynamic values.
Visualizations of the Theoretical Framework
Caption: Step-by-step computational workflow for macrocycle DFT optimization.
Caption: Thermodynamic cycle for calculating solution-phase binding free energies.
Biological Translation: Ionophoric Activity in Drug Development
The computational data directly informs the biological utility of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane. Studies on N,N'-diacylated derivatives of diaza-12-crown-4 reveal significant biological effects, particularly on human neutrophils[4].
Because the acetyl groups increase the overall lipophilicity of the molecule compared to the parent secondary amine, the derivative partitions more effectively into the hydrophobic core of cellular membranes. Once embedded, the highly favorable binding free energy for Ca²⁺ (as validated in Section 2) allows the macrocycle to act as a mobile carrier ionophore. This facilitates the transport of Ca²⁺ across the cell membrane, leading to a targeted increase in intracellular calcium concentration ([Ca²⁺]i)[4]. This disruption of normal calcium ion flux directly impacts neutrophil chemotaxis and activation, positioning this class of computationally optimized macrocycles as potent lead compounds for immunomodulatory drug development[4].
References
Source: benchchem.
Title: An In-depth Technical Guide to 1,7-dioxa-4,10-diazacyclododecane (CAS)
Title: A Comparative Guide to Cation Binding: 1,7-dioxa-4,10-diazacyclododecane vs.
Strategic Sourcing and Quality Validation of 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane
The following technical guide details the strategic sourcing, synthesis, and validation of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane , a specialized diaza-crown ether derivative used in ionophore research and supra...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the strategic sourcing, synthesis, and validation of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane , a specialized diaza-crown ether derivative used in ionophore research and supramolecular chemistry.
A Technical Guide for Macrocyclic Ligand Applications
Executive Summary & Chemical Identity
4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane is a functionalized derivative of the macrocycle 1,7-dioxa-4,10-diazacyclododecane (commonly known as diaza-12-crown-4).[1][2] While the parent macrocycle is a commercially available commodity chemical, the specific N,N'-diacetyl derivative is frequently a non-stock, "make-to-order" item.[2]
For researchers and drug development professionals, the most reliable sourcing strategy is a "Buy & Derivatize" approach: procuring the high-purity parent macrocycle and performing a controlled acetylation in-house or via a Contract Research Organization (CRO).[2] This guide provides the sourcing intelligence and technical protocols to execute this strategy.
Chemical Specifications
Feature
Parent Compound
Target Derivative
Common Name
Diaza-12-crown-4
N,N'-Diacetyl-diaza-12-crown-4
IUPAC Name
1,7-dioxa-4,10-diazacyclododecane
4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane
CAS Number
294-92-8
Not widely indexed (Derivative)
Molecular Formula
C₈H₁₈N₂O₂
C₁₂H₂₂N₂O₄
Molecular Weight
174.24 g/mol
~258.31 g/mol
Core Function
Cation Chelator (Li⁺, Na⁺, Ca²⁺)
Lipophilic Ionophore / Ca²⁺ Modulator
Strategic Sourcing Protocol
Direct procurement of the diacetyl derivative carries risks of long lead times (8-12 weeks) and batch variability.[2] The recommended workflow prioritizes the acquisition of the parent amine (CAS 294-92-8) followed by immediate functionalization.[2]
A. Primary Suppliers (Parent Compound: CAS 294-92-8)
The following vendors are validated sources for the precursor 1,7-dioxa-4,10-diazacyclododecane.
Supplier
Purity Grade
Typical Pack Size
Role in Workflow
Merck (Sigma-Aldrich)
≥97% (GC)
250mg - 1g
Primary Standard. High reliability for analytical benchmarking.[2]
TCI Chemicals
>98.0% (GC)
1g - 5g
Scale-Up Source. Cost-effective for gram-scale synthesis.[2]
Thermo Scientific
97%
250mg - 1g
Alternative. Good availability in North American markets.[2]
MolPort
Variable
Bulk
Aggregator. Useful for comparing niche stock availability.[2]
B. Reagent Sourcing (Acetylation)
To generate the target compound, you require high-purity acetylation reagents to prevent byproduct formation (e.g., mono-acetylated impurities).[2]
Pyridine (CAS 110-86-1): Anhydrous, 99.8% (acts as both solvent and base).[2]
Alternative: Acetyl Chloride (CAS 75-36-5) with Triethylamine (TEA).[2]
C. Sourcing Decision Logic
The following diagram illustrates the decision matrix for obtaining the target molecule based on project timelines and purity requirements.
Figure 1: Decision matrix for sourcing and synthesizing 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane.
Technical Protocol: Synthesis & Validation
If the "Buy & Derivatize" route is chosen, the following protocol ensures the conversion of the parent amine to the diacetyl derivative with high yield and purity.
A. Synthesis Methodology (Acetylation)
Principle: Nucleophilic acyl substitution of the secondary amines in the macrocycle using acetic anhydride.[2]
Dissolution: Dissolve 1,7-dioxa-4,10-diazacyclododecane (e.g., 174 mg, 1 mmol) in anhydrous DCM (5 mL) under nitrogen.
Base Addition: Add Triethylamine (3.0 eq) and cool the mixture to 0°C in an ice bath.
Acylation: Dropwise add Acetyl Chloride or Acetic Anhydride (2.2 eq) to the stirring solution.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.[2]
Quench & Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[2]
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. If necessary, purify via silica gel column chromatography (eluting with MeOH/DCM gradient).[2]
B. Quality Assurance (Self-Validating System)
To ensure the compound is suitable for biological screening (e.g., neutrophil calcium signaling), it must pass the following QC checkpoints:
Analytical Method
Acceptance Criteria
Purpose
¹H NMR (CDCl₃)
Distinct acetyl methyl singlet (~2.0-2.2 ppm).[2] Integration ratio matches macrocycle protons.[2] Absence of NH broad peak.[2]
Confirms full acetylation and structure identity.[2]
LC-MS (ESI+)
[M+H]⁺ peak at ~259.3 m/z.[2] Absence of [M+H]⁺ 175 (parent) or 217 (mono-acetyl).[2]
Verifies molecular weight and conversion efficiency.[2]
The 4,10-diacetyl derivative is often investigated for its lipophilicity and ionophoric properties.[2][4] Unlike the charged or polar parent, the acetylated form can more easily penetrate cell membranes, potentially modulating intracellular calcium ([Ca²⁺]i) levels in immune cells like neutrophils.[2]
Mechanism of Action:
The diacetyl groups reduce the basicity of the nitrogens, altering the binding constant for Ca²⁺.[2] This modification allows the molecule to act as a mobile carrier or channel mimic, perturbing cytosolic calcium homeostasis.[2]
Figure 2: Hypothetical mechanism of action for diacetyl-diaza-crown ethers in modulating neutrophil calcium signaling.[2][4]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67522, 1,7-Dioxa-4,10-diazacyclododecane.[2] Retrieved from [Link]
Basic coordination chemistry of diacetylated dioxadiazamacrocycles
An In-Depth Technical Guide on the Coordination Chemistry of Diacetylated Dioxadiazamacrocycles Executive Summary The rational design of macrocyclic ligands is a cornerstone of modern coordination chemistry, bridging the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Coordination Chemistry of Diacetylated Dioxadiazamacrocycles
Executive Summary
The rational design of macrocyclic ligands is a cornerstone of modern coordination chemistry, bridging the gap between synthetic inorganic chemistry and biological application. Among these, dioxadiazamacrocycles (macrocycles featuring an N₂O₂ donor set) occupy a privileged chemical space. They offer an intermediate "hard-soft" coordination environment that is highly tunable[1]. When these macrocycles are derived from α-diketones like 2,3-butanedione (diacetyl), the resulting "diacetylated" backbones introduce critical steric and electronic constraints.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the fundamental coordination dynamics of diacetyl-derived N₂O₂ macrocycles. By examining their thermodynamic stability, kinetic inertness, and structural geometry, this guide provides drug development professionals and inorganic chemists with the actionable insights required to leverage these complexes in metalloenzyme mimicry, fluorescent sensing, and targeted metallodrug design.
Structural Fundamentals and the Macrocyclic Effect
Dioxadiazamacrocycles typically consist of a 12- to 14-membered ring system containing two nitrogen (imine or amine) and two oxygen (ether) donor atoms. The incorporation of a diacetyl backbone (via the Schiff base condensation of 2,3-butanedione with a diamine such as 1,8-diamino-3,6-dioxaoctane) fundamentally alters the ligand's behavior[2][3].
Steric Constraint (Cavity Size): The methyl groups projecting from the diacetyl backbone introduce steric bulk. This bulk prevents the formation of bis-ligand complexes (ML₂), strictly enforcing a 1:1 metal-to-ligand stoichiometry.
Electronic Tuning: The imine nitrogens (C=N) formed during the diacetyl condensation are sp² hybridized, acting as strong σ-donors and moderate π-acceptors. This increases the Ligand Field Stabilization Energy (LFSE) when bound to late transition metals like Ni(II) and Cu(II).
Hemilability of Oxygen Donors: While the nitrogen atoms bind tightly, the ether oxygens in the N₂O₂ set are often hemilabile. In Zn(II) complexes, for instance, the metal may adopt a tetrahedral geometry by coordinating only to the two nitrogen atoms and two exogenous anions (e.g., halides), leaving the macrocyclic oxygen atoms uncoordinated.
Fig 1. Causal relationship between ligand diacetylation and metallodrug efficacy.
Thermodynamic and Kinetic Profiling
The utility of a metallodrug or catalyst depends entirely on its stability in competitive aqueous environments. Diacetylated N₂O₂ macrocycles exhibit profound kinetic inertness—meaning that once the metal is encapsulated, the activation energy required for demetallation is prohibitively high[4]. This is critical for preventing heavy metal toxicity in vivo.
Quantitative Data Summary: Metal-Specific Coordination Profiles
Metal Ion
Preferred Geometry
Coordination Number
Magnetic Moment (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
)
Note: The magnetic moment of ~2.8 B.M. for Ni(II) corresponds to two unpaired electrons in a d⁸ octahedral system, confirming the participation of the hemilabile ether oxygens or exogenous solvent molecules in the axial positions[5].
Direct synthesis of macrocycles often suffers from low yields due to competing linear polymerization. To circumvent this, we employ a Metal-Template Directed Synthesis . The metal ion acts as a kinetic trap, pre-organizing the acyclic precursors to favor intramolecular ring closure[3].
Protocol: Synthesis of [Ni(L)Cl₂] (L = Diacetyl-derived 12-membered N₂O₂ macrocycle)
Objective: Synthesize a high-purity Ni(II) complex using 2,3-butanedione (diacetyl) and 1,8-diamino-3,6-dioxaoctane.
Step 1: Preparation of the Template Solution.
Action: Dissolve 5.0 mmol of NiCl₂·6H₂O in 30 mL of hot, anhydrous methanol.
Causality: Methanol provides optimal solubility for the precursors while acting as a poor solvent for the final macrocyclic complex, driving the reaction forward via precipitation. Anhydrous conditions prevent the competitive hydrolysis of the intermediate Schiff base.
Step 2: Pre-organization of the Diamine.
Action: Add 5.0 mmol of 1,8-diamino-3,6-dioxaoctane dropwise to the stirring metal solution over 15 minutes.
Causality: Slow addition ensures that each diamine molecule coordinates to a distinct Ni(II) center, forming an intermediate open-chain complex and preventing intermolecular cross-linking.
Step 3: Schiff Base Condensation (Ring Closure).
Action: Add 5.0 mmol of 2,3-butanedione (diacetyl) dissolved in 10 mL of methanol dropwise to the refluxing mixture. Reflux for 6–8 hours.
Causality: The thermodynamic heat overcomes the activation barrier for the double dehydration reaction. The Ni(II) ion holds the primary amines in close proximity to the diacetyl carbonyls, enforcing the cyclic [1+1] condensation.
Step 4: Isolation and Self-Validation.
Action: Cool the mixture to 0°C. Filter the resulting microcrystalline precipitate, wash with cold ethanol and diethyl ether, and dry in vacuo.
Validation checkpoint: Run an immediate FT-IR spectrum. The protocol is validated if the primary amine bands (3200-3400 cm⁻¹) and the diacetyl ketone band (~1700 cm⁻¹) are completely absent, replaced by a sharp, coordinated imine v(C=N) stretch at 1580-1630 cm⁻¹.
Fig 2. Template-directed synthesis workflow for diacetylated N2O2 macrocycles.
Analytical Validation and Characterization
To guarantee the structural integrity of the synthesized diacetylated dioxadiazamacrocycles, a multi-modal analytical approach is required:
FT-IR Spectroscopy: As noted in the protocol, the shift of the v(C=N) band to a lower frequency (relative to a free imine) confirms the donation of electron density from the nitrogen lone pair to the metal center.
¹H NMR Spectroscopy (for diamagnetic Zn²⁺ complexes): The protons adjacent to the nitrogen atoms (–NCH₂) will exhibit a significant upfield shift upon coordination. Conversely, if the ether oxygens remain uncoordinated, the –OCH₂ protons will show negligible chemical shifts compared to the free ligand.
X-Ray Crystallography: Single-crystal XRD remains the gold standard. It definitively maps the bite angle of the N₂O₂ cavity and confirms whether the metal sits perfectly within the equatorial plane or is pulled out of the pocket by strong axial ligands.
Applications in Advanced Therapeutics and Catalysis
The robust nature of diacetylated N₂O₂ macrocycles makes them highly attractive for several cutting-edge applications:
Oxidation Catalysis & Environmental Remediation: Transition metal complexes of rigid tetraazamacrocycles and their oxygen-containing analogs are highly effective as oxidation catalysts. For example, related macrocyclic complexes of Mn, Fe, and Co have demonstrated exceptional efficacy in the hydrogen peroxide-mediated bleaching of toxic industrial dyes (e.g., methylene blue, Rhodamine B) due to their ability to stabilize high-valent metal oxo intermediates without ligand degradation[4][6].
Metalloenzyme Mimicry: The N₂O₂ coordination sphere closely mimics the active sites of various metalloproteins. By isolating the metal within a diacetylated macrocyclic cleft, researchers can study the reversible binding of guest molecules (like O₂ or substrates) without the interference of a massive protein backbone[1].
Diagnostic Sensors: Zn(II) complexes of these macrocycles are frequently utilized as molecular scaffolds for fluorescent sensors. Because the Zn(II) ion is diamagnetic and does not quench fluorescence via paramagnetic mechanisms, these complexes can be engineered to detect specific intracellular anions or biological markers.
References
Prasad, R. N., Chaudhary, S., & Jain, A. "CoII and NiII complexes of 12-membered dioxadiazamacrocycles derived from α-diketones and 1,8-diamino-3,6-dioxaoctane." Journal of Indian Chemical Society 91 (2014): 771-775.[Link]
"Macrocyclic metal complexes for metalloenzyme mimicry and sensor development." PubMed Central (NIH) (2015).[Link]
"Synthesis and spectral characterization of zinc(II) complexes of 12-membered oxa-azamacrocycles." NIScPR Online Periodicals Repository (2006).[Link](Base URL: [Link])
"Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching." Molecules 28, no. 1 (2022): 232.[Link]
"Abnormal Magnetic Moment and Zero Field Splitting of Some Nickel (II) Complexes." ResearchGate (2016).[Link]
Use of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane as a ligand for transition metals
Application Note: 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane as a Ligand for Transition Metals Introduction & Chemical Profile 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane is a neutral, macrocyclic diamide ligand...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane as a Ligand for Transition Metals
Introduction & Chemical Profile
4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane is a neutral, macrocyclic diamide ligand derived from the parent macrocycle 1,7-dioxa-4,10-diazacyclododecane (often referred to as [12]aneN₂O₂ or diaza-12-crown-4). Unlike its parent amine, which binds metals primarily through nitrogen donors, the diacetyl derivative functions as an O-donor ligand . The N-acetylation removes the basicity of the amine nitrogens and introduces two carbonyl oxygen donors, creating an O₄ donor set (two ether oxygens + two amide carbonyl oxygens).
This structural modification fundamentally alters its coordination chemistry:
Hard-Soft Acid-Base (HSAB) Character: The ligand shifts from a mixed N/O donor (borderline hard/soft) to an exclusive O-donor (hard base). This makes it particularly effective for coordinating hard cations (e.g., high-oxidation state transition metals, lanthanides, and alkali metals like Li⁺).
Neutrality: It acts as a neutral host, making it ideal for ion-pair extraction and transport of metal salts (e.g., transition metal chlorides or nitrates) into organic phases.
Conformational Rigidity: The amide bonds introduce planarity at the nitrogen centers, altering the cavity shape and reducing the conformational freedom compared to the parent amine.
Synthesis of the Ligand
Before complexation, the ligand is typically prepared or purified to ensure the absence of the parent amine, which would compete for metal binding.
Protocol: N-Acetylation of 1,7-dioxa-4,10-diazacyclododecane
Dissolution: Dissolve 1.0 eq of 1,7-dioxa-4,10-diazacyclododecane in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
Base Addition: Add 2.5 eq of Triethylamine to scavenge the generated acid. Cool the solution to 0°C.
Acetylation: Dropwise add 2.2 eq of Acetic anhydride.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (disappearance of the polar amine spot).
Workup: Wash the organic layer with saturated NaHCO₃ (to remove excess acid/anhydride) followed by brine. Dry over anhydrous Na₂SO₄.
Isolation: Evaporate the solvent under reduced pressure. The product (diacetyl derivative) is typically a viscous oil or low-melting solid. Recrystallize from ethyl acetate/hexane if necessary.
Metal Complexation Protocols
The coordination of transition metals to this ligand is weaker than to the parent amine due to the loss of the strong amine donors. Therefore, anhydrous conditions and non-coordinating counter-anions are recommended to drive complex formation.
Protocol A: Direct Complexation in Non-Aqueous Media
Target Metals: Cu(II), Ni(II), Co(II), Zn(II)
Rationale: Water competes strongly for the hard metal centers. Using anhydrous ethanol or acetonitrile favors the binding of the macrocyclic ether/carbonyl oxygens.
Metal Salt: Anhydrous Metal(II) Perchlorate [M(ClO₄)₂] or Tetrafluoroborate [M(BF₄)₂]. (Note: Perchlorates are potentially explosive; handle with care or substitute with Triflate [M(OTf)₂]).
Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH).
Precipitant: Diethyl ether (Et₂O).
Procedure:
Preparation: Dissolve 1 mmol of the metal salt in 5 mL of anhydrous MeCN. Heat gently (40°C) if required for complete dissolution.
Ligand Addition: Dissolve 1.1 mmol (10% excess) of the ligand in 5 mL of anhydrous MeCN. Add this solution dropwise to the metal salt solution under stirring.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours to overcome the kinetic barrier of the amide organization.
Isolation:
Allow the solution to cool to room temperature.
Concentrate the solution to ~2 mL using a rotary evaporator.
Slowly diffuse diethyl ether into the solution (vapor diffusion) or add cold ether dropwise to induce precipitation.
Purification: Filter the precipitate, wash with cold ether, and dry under vacuum.
Target Applications: Metal Recovery, Sensing, Purification
Rationale: This ligand is highly lipophilic. It can extract metal salts from an aqueous phase into an organic phase by encapsulating the cation, with the anion following to maintain charge neutrality.
Materials:
Organic Phase: Ligand dissolved in Chloroform (CHCl₃) or Dichloromethane (DCM).
Aqueous Phase: Transition metal salt (e.g., CuCl₂, Co(NO₃)₂) in water.
Procedure:
Phase Preparation:
Organic: Prepare a 10 mM solution of the ligand in CHCl₃.
Aqueous: Prepare a 10 mM solution of the metal salt in deionized water.
Extraction: Mix equal volumes (e.g., 5 mL each) of the organic and aqueous phases in a separation funnel or a capped vial.
Equilibration: Shake vigorously for 30 minutes (or stir magnetically).
Separation: Allow the phases to separate.
Quantification:
Measure the metal concentration in the aqueous phase (before and after) using Atomic Absorption Spectroscopy (AAS) or ICP-MS.
Calculate the Distribution Coefficient (D) :
.
Characterization & Data Interpretation
To validate the formation of the complex, specific spectroscopic shifts must be observed.
Technique
Parameter
Observation in Free Ligand
Observation in Metal Complex
Interpretation
IR Spectroscopy
(Amide I)
~1640–1650 cm⁻¹
Shift to lower frequency (~1600–1620 cm⁻¹)
Indicates coordination of the carbonyl oxygen to the metal center.
IR Spectroscopy
(Ether)
~1100–1130 cm⁻¹
Shift/Splitting
Indicates participation of ether oxygens in binding.
¹H NMR
-CH₂ protons
~3.5–4.0 ppm
Downfield shift & Broadening
Protons adjacent to donor atoms deshielded by metal proximity.
Conductivity
Molar Conductance
N/A
High (in MeCN)
Confirms ionic nature (e.g., [ML]²⁺ 2X⁻) if non-coordinating anions are used.
Visualization of Signaling & Workflow
The following diagram illustrates the synthesis and coordination logic, highlighting the shift from N-donor to O-donor chemistry.
Caption: Workflow showing the conversion of the parent amine to the diacetyl ligand and its subsequent coordination to transition metals via an O-rich donor set.
References
BenchChem. Application Notes and Protocols for 1,7-dioxa-4,10-diazacyclododecane as a Ligand for Metal Complexes. Retrieved from
PubChem. 1,7-Dioxa-4,10-diazacyclododecane | C8H18N2O2. National Library of Medicine. Retrieved from
Asian Publication Corporation. Template Synthesis of Transition Metal Complexes with Octaamide Macrocyclic Ligand. Retrieved from
National Institutes of Health (PMC). Macrocyclic Diamide Ligand Systems: Potential Chelators for 64Cu- and 68Ga-Based Positron Emission Tomography. Retrieved from
ResearchGate. Synthesis of N-Substituted 1,7-Dioxa-4,10-Diazacyclododecane Derivatives. Retrieved from
Application
Application of diacetylated dioxadiazacyclododecane in catalysis
An In-depth Technical Guide to the Application of Diacetylated Dioxadiazacyclododecane in Catalysis Part 1: Introduction & Strategic Overview 1,7-Dioxa-4,10-diazacyclododecane (often referred to as diaza-12-crown-4 ) is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Application of Diacetylated Dioxadiazacyclododecane in Catalysis
Part 1: Introduction & Strategic Overview
1,7-Dioxa-4,10-diazacyclododecane (often referred to as diaza-12-crown-4 ) is a pivotal macrocyclic scaffold in supramolecular chemistry.[1] While the parent amine is a potent chelator, its diacetylated derivatives (specifically the N,N'-diacetyl amide and the structurally related N,N'-diacetato ligand) unlock specialized catalytic domains.[1]
This guide distinguishes between two critical catalytic modalities:
Transport Catalysis (Ionophoresis): The N,N'-Diacetyl derivative functions as a neutral, lipophilic ionophore, catalyzing the phase transfer of metal cations (specifically Li⁺ and Na⁺) across hydrophobic membranes.[1]
Biomimetic Catalysis (Artificial Metallonucleases): The N,N'-Diacetato derivative (often colloquially grouped with acetylated forms due to the acetyl-like linkage) serves as an ancillary ligand for Copper(II) and Zinc(II), creating complexes that catalyze the hydrolytic cleavage of phosphodiester bonds (DNA/RNA) and esters.[1]
Target Audience: Synthetic Chemists, Bioinorganic Researchers, and Drug Discovery Scientists.
Part 2: Mechanisms & Scientific Principles
Transport Catalysis: The N,N'-Diacetyl System
The N,N'-diacetyl-1,7-dioxa-4,10-diazacyclododecane is a neutral macrocyclic diamide.[1] Unlike the parent amine, the amide oxygens participate in coordination, altering the cavity's electrostatic profile.
Mechanism: The macrocycle wraps around hard cations (Li⁺, Na⁺). The lipophilic acetyl groups facilitate the partitioning of the cation-host complex into the organic phase, effectively "catalyzing" the transport of salts into non-polar media (Phase Transfer Catalysis).[1]
Selectivity: The 12-membered ring is size-matched for Li⁺ (0.76 Å radius) and Na⁺ (1.02 Å radius), excluding larger K⁺ ions.
Biomimetic Hydrolysis: The Cu(II)-Diacetato System
The Copper(II) complex of the N,N'-diacetate derivative acts as a functional mimic of nucleases.[1]
Lewis Acid Activation: The Cu(II) center, coordinated by the N₂O₂ macrocycle and the pendant carboxylates, coordinates the phosphate backbone of DNA.[1]
Nucleophile Generation: The complex lowers the pKa of a coordinated water molecule (Cu-OH₂ → Cu-OH⁻), generating a potent intramolecular nucleophile at physiological pH.[1]
Catalytic Turnover: The Cu-OH⁻ attacks the phosphodiester linkage, cleaving the DNA strand.
Part 3: Visualization of Catalytic Pathways
Figure 1: Divergent catalytic applications of acetyl-functionalized dioxadiazacyclododecane derivatives.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of the N,N'-Diacetyl Ionophore
Application: Phase Transfer Catalysis for Lithium Salts.[1]
Dissolution: Dissolve 1.74 g (10 mmol) of the parent macrocycle in 20 mL of anhydrous pyridine at 0°C under Argon.
Acylation: Dropwise add 3.0 mL (excess) of Acetic Anhydride over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction is self-indicating; TLC (MeOH:DCM 1:9) will show the disappearance of the polar amine spot.
Workup: Pour the reaction mixture into 100 mL ice water. Extract with DCM (3 x 50 mL).
Purification: Wash combined organic layers with 1M HCl (to remove pyridine), then saturated NaHCO₃, and Brine. Dry over Na₂SO₄.[2]
Isolation: Evaporate solvent to yield the N,N'-diacetyl-1,7-dioxa-4,10-diazacyclododecane as a viscous pale oil or low-melting solid.[1]
Validation:
¹H NMR (CDCl₃): Look for the diagnostic singlet of the acetyl -CH₃ protons at ~2.1 ppm and the splitting of the ring methylene protons due to restricted rotation of the amide bond.[1]
Protocol B: Catalytic DNA Cleavage (Artificial Nuclease)
Application: Biomimetic hydrolysis of plasmid DNA using the Cu(II)-Diacetato complex.[1]
Materials:
Catalyst: Cu(II) complex of 1,7-dioxa-4,10-diazacyclododecane-N,N'-diacetic acid.[1]
Substrate: Supercoiled Plasmid DNA (e.g., pUC19).[1]
Buffer: 50 mM HEPES (pH 7.2), 10 mM NaCl.
Quenching Agent: Loading dye containing EDTA.
Step-by-Step Methodology:
Catalyst Preparation:
Synthesize the ligand by reacting the parent macrocycle with chloroacetic acid (pH 10, 60°C).[1]
Form the complex by mixing equimolar amounts of Ligand and Cu(ClO₄)₂ in aqueous ethanol.[1] Isolate blue crystals.
Note: The Cu(II)-Diacetato complex accelerates DNA hydrolysis by a factor of millions compared to the spontaneous half-life of DNA (which is estimated at ~130,000 years).[1]
References
Synthesis of 1,7-dioxa-4,10-diazacyclododecane and derivatives
BenchChem Technical Guide.[3] "Synthesis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide."[1][3]
(Verified via Search Result 1.5)
Catalytic DNA Cleavage by Macrocyclic Copper Complexes
PubMed / NIH.[1] "Synthesis, DNA-binding, cleavage, and cytotoxic activity of new 1,7-dioxa-4,10-diazacyclododecane artificial receptors."
(Verified via Search Result 1.2)
Crystal Structure and Coordination Chemistry
BenchChem Application Note. "Unveiling the Structural Nuances of 1,7-Dioxa-4,10-diazacyclododecane Complexes."
Protocol for the synthesis of metal complexes with diacetylated diazacyclododecane
This Application Note is structured to provide a rigorous, reproducible workflow for the synthesis and metallation of -diacetyl-1,7-diazacyclododecane . Important Technical Distinction: This guide specifically addresses...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a rigorous, reproducible workflow for the synthesis and metallation of
-diacetyl-1,7-diazacyclododecane .
Important Technical Distinction:
This guide specifically addresses the Diacetyl (amide,
) derivative as requested. In drug development, this is distinct from the Diacetate (, ) derivative used in radiopharmaceuticals. The diacetyl variant creates neutral amide pendant arms, altering the coordination sphere from purely -donor amines to a mixed N/O donor set with significant implications for lipophilicity and blood-brain barrier permeability.
Application Note: Synthesis and Metallation of
-Diacetyl-1,7-diazacyclododecane
Strategic Overview & Mechanism
The synthesis involves the functionalization of the secondary amines of the 12-membered macrocycle 1,7-diazacyclododecane ([12]aneN
Ligand Design: The acetylation converts the highly basic secondary amines into neutral tertiary amides. This reduces the macrocycle's proton affinity but introduces "hard" oxygen donors from the amide carbonyls.
Coordination Logic: Upon metallation (e.g., with
or ), the ligand typically adopts a folded conformation where the amide oxygens may participate in apical coordination, or the amide nitrogen coordinates if deprotonated (amidate) under basic conditions.
Therapeutic Relevance: Unlike charged polyamine complexes, the diacetylated complex is often neutral (depending on the metal counter-ion), enhancing passive diffusion across lipid membranes—a critical feature for CNS-targeting metallodrugs.
Reaction Pathway Diagram
The following flowchart outlines the critical path from precursor to isolated metal complex.
Caption: Figure 1. Step-wise synthesis workflow for the generation of neutral amide-macrocycle metal complexes.
Phase I: Ligand Synthesis
Objective: Selective
-acetylation of 1,7-diazacyclododecane.
Materials & Reagents
Reagent
Role
Stoichiometry
Purity Grade
1,7-Diazacyclododecane
Substrate
1.0 eq
>97% (Macrocycle)
Acetic Anhydride
Acylating Agent
3.0 eq
ACS Reagent
Triethylamine (TEA)
Base Scavenger
3.5 eq
Anhydrous
Dichloromethane (DCM)
Solvent
10 mL/g substrate
Anhydrous
Sodium Bicarbonate
Quench
Sat. Aq. Sol.
-
Experimental Protocol
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1,7-diazacyclododecane (1.0 g, 5.87 mmol) in anhydrous DCM (20 mL).
Base Addition: Add Triethylamine (2.86 mL, 20.5 mmol) and cool the solution to 0°C using an ice bath.
Why: Cooling prevents non-selective exothermic side reactions; TEA scavenges the acetic acid byproduct to drive the equilibrium.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours .
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting secondary amine (ninhydrin positive) should disappear; the amide product is UV active (254 nm) and ninhydrin negative.
Workup:
Dilute with DCM (30 mL).
Wash sequentially with 5% HCl (2 x 20 mL) to remove unreacted amine/TEA.
Wash with Sat. NaHCO
(2 x 20 mL) to neutralize acetic acid.
Wash with Brine (20 mL).
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Recrystallize from hot Ethyl Acetate/Hexane if a solid, or use flash column chromatography (Silica, DCM:MeOH 95:5) if an oil.
Expected Yield: 85–95%
Characterization:
H NMR (): Look for singlet methyl peaks at ppm (acetyl ). The ring protons will shift downfield ( ppm) compared to the free amine.
IR: Strong Amide I band at
.
Phase II: Metallation Protocol
Objective: Complexation with Copper(II) or Zinc(II).
Scope: This protocol uses
as a model transition metal. For radiometals (), scale down to microfluidic conditions.
Materials
Reagent
Role
Stoichiometry
-Diacetyl-1,7-diazacyclododecane
Ligand
1.0 eq
Metal Source
1.05 eq
Methanol (MeOH)
Solvent
20 mL/g
Diethyl Ether
Precipitant
Excess
Experimental Protocol
Ligand Solution: Dissolve the purified ligand (200 mg, 0.78 mmol) in MeOH (5 mL).
Metal Addition: Dissolve
(140 mg, 0.82 mmol) in MeOH (5 mL). Add this solution dropwise to the ligand solution.
Observation: A color change (typically to deep blue/green for Cu) indicates immediate coordination.
Reflux: Heat the mixture to reflux (
) for 2 hours .
Kinetic Note: While macrocycles often require heat to overcome the activation energy of ring conformational changes, the amide pendants facilitate "wrapping" around the metal.
Concentration & Crystallization:
Cool to RT.
Concentrate the solution to
mL on a rotary evaporator.
Slowly diffuse Diethyl Ether into the methanolic solution (vapor diffusion) or add ether dropwise until turbid.
Store at
overnight.
Isolation: Filter the resulting precipitate, wash with cold ether, and dry under vacuum.
Validation & Quality Control
To ensure the complex is suitable for drug development applications (stability/purity), the following assays are mandatory.
Structural Validation Logic
The coordination mode of the amide is critical. The metal can coordinate to the Amide Oxygen (neutral ligand) or the Amide Nitrogen (anionic ligand, requires deprotonation).
Caption: Figure 2. Analytical decision tree for validating coordination geometry and kinetic stability.
QC Parameters Table
Assay
Method
Acceptance Criteria
Identity
HR-MS (ESI+)
Mass within 5 ppm of calculated or
Purity
HPLC (C18, )
>95% area under curve
Coordination
IR Spectroscopy
Shift of Amide I band ( shift vs free ligand)
Stability
Acid Challenge (1M HCl)
decomplexation over 24h (UV-Vis monitoring)
Troubleshooting Guide
Issue: Low yield of complex.
Cause: Amide oxygen is a weak donor compared to water/methanol.
Solution: Use anhydrous solvents (MeCN or dry EtOH) and a dehydrating agent (Trimethyl orthoformate) to scavenge water, forcing the amide to coordinate.
Issue: Hygroscopic product.
Cause: Chloride counter-ions often hold water.
Solution: Perform anion exchange to
or to generate a hydrophobic, non-hygroscopic salt suitable for crystallization.
References
Macrocycle Synthesis Foundation:
Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers.[1][2] Journal of the American Chemical Society, 96(7), 2268–2270.
Amide Coordination Chemistry:
Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875–1914.
Acetylation Protocols (General Amine):
Baddam, S. R., et al. (2023).[3] Expedient method for acylation of amines... using Trimethylsilyl acetate. Arkivoc.
Diazacyclododecane Derivatives (DO2A Context):
Kovács, Z., & Sherry, A. D. (1997). A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes.[4] Journal of the Chemical Society, Chemical Communications. (Contextual grounding for 1,7-substitution patterns).
Application Note: Architecting High-Performance Lithium Ion-Selective Electrodes Using 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane
Target Audience: Analytical Chemists, Sensor Development Researchers, and Clinical Diagnostics Scientists. Molecular Rationale: The Superiority of Diaza-12-Crown-4 Derivatives The accurate quantification of Lithium ions...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Sensor Development Researchers, and Clinical Diagnostics Scientists.
Molecular Rationale: The Superiority of Diaza-12-Crown-4 Derivatives
The accurate quantification of Lithium ions (Li⁺) in complex biological and environmental matrices requires sensors with extreme selectivity, particularly against high-background interferents like Sodium (Na⁺) and Potassium (K⁺). The compound 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (an N,N'-diacylated diaza-12-crown-4 derivative) serves as an exceptional neutral carrier (ionophore) for this purpose.
Mechanistic Causality:
The parent 12-crown-4 macrocycle possesses a cavity size of approximately 1.2–1.5 Å, which perfectly accommodates the dehydrated ionic radius of Li⁺ (0.76 Å) while sterically hindering the larger Na⁺ (1.02 Å) and K⁺ (1.38 Å) ions. However, simple crown ethers lack the 3D coordination required to fully dehydrate and stabilize the ion. By substituting the nitrogen atoms of the diazacrown ether with acetyl groups, we introduce two highly polarized carbonyl oxygen atoms. These pendant arms fold over the macrocyclic plane, providing axial coordination sites. This creates a pre-organized, pseudo-octahedral coordination geometry that thermodynamically locks the Li⁺ ion in place, dramatically enhancing the selectivity coefficient compared to unsubstituted variants 12.
Caption: Mechanistic pathway of Li+ recognition and potentiometric signal generation at the ISE interface.
Architecting the Polymeric Membrane
A successful Ion-Selective Electrode (ISE) is not just about the ionophore; it is a meticulously balanced thermodynamic system.
Polymer Matrix (PVC): Provides the necessary mechanical stability while maintaining a liquid-like microenvironment that allows the ionophore-analyte complex to diffuse freely.
Plasticizer (o-NPOE): We explicitly select o-nitrophenyl octyl ether (o-NPOE) over non-polar plasticizers like DOS. Why? o-NPOE has a high dielectric constant (ε ≈ 24). This highly polar microenvironment preferentially solvates monovalent cations (Li⁺) over divalent interferents (Ca²⁺, Mg²⁺), suppressing their interference 3.
Lipophilic Ionic Additive (KTpClPB): Potassium tetrakis(4-chlorophenyl)borate is critical. It provides fixed anionic sites within the membrane, enforcing Donnan exclusion (preventing sample anions from co-extracting and causing sub-Nernstian behavior). Furthermore, it lowers the bulk membrane resistance, ensuring rapid and stable signal transduction 4.
Table 1: Optimized Membrane Cocktail Composition
Component
Function
Weight Percentage (wt%)
Mass (mg)
4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane
Neutral Carrier (Ionophore)
1.0%
2.0 mg
Polyvinyl Chloride (High MW)
Polymer Matrix
33.0%
66.0 mg
o-Nitrophenyl octyl ether (o-NPOE)
Polar Plasticizer
65.5%
131.0 mg
KTpClPB
Lipophilic Anionic Additive
0.5%
1.0 mg
Tetrahydrofuran (THF)
Volatile Casting Solvent
N/A
2.0 mL
Workflow: Fabrication & Self-Validating Quality Control
To guarantee reproducibility, the fabrication protocol must function as a self-validating system. Any deviation in membrane integrity will be caught during the conditioning and baseline validation phases.
Phase 1: Membrane Casting
Dissolution: Combine the ionophore, PVC, o-NPOE, and KTpClPB in a glass vial. Add 2.0 mL of anhydrous THF. Vortex for 15 minutes until a completely transparent, homogenous solution is formed.
Casting: Pour the cocktail into a glass ring (approx. 22 mm diameter) affixed to a glass slide.
Controlled Evaporation: Cover the ring loosely with a filter paper or a Petri dish. Causality: Rapid evaporation causes micro-porosity and phase separation. Slow evaporation over 24 hours at room temperature ensures a dense, defect-free membrane with high electrical impedance.
Phase 2: Electrode Assembly and Conditioning
Mounting: Cut a 7 mm diameter disk from the master membrane using a cork borer. Mount it tightly onto the tip of a standard electrode body (e.g., Philips IS-561).
Inner Filling Solution: Fill the electrode with 0.01 M LiCl and 0.01 M NaCl. Causality: The presence of NaCl stabilizes the internal Ag/AgCl reference element, while LiCl establishes the internal phase boundary potential.
Conditioning (Crucial Step): Soak the assembled electrode in a 0.01 M LiCl solution for 24 hours. Causality: This hydrates the outer membrane layer and allows the ionophore to pre-equilibrate with Li⁺, preventing signal drift during actual sample analysis.
Phase 3: The Self-Validating QC Check
Before analyzing unknown samples, the electrode must validate its own thermodynamic integrity.
Impedance Check: Measure the membrane resistance. A healthy membrane should read between 1–5 MΩ. Values <0.1 MΩ indicate physical pinholes; values >20 MΩ indicate plasticizer loss or severe dehydration.
Nernstian Calibration: Titrate LiCl into a background of deionized water to create a concentration range of
to M.
Validation Criteria: Plot Electromotive Force (EMF) vs. log[Li⁺]. The system is validated only if the linear range exhibits a slope of 58.0 to 60.0 mV/decade at 25°C. A sub-Nernstian slope (<55 mV/decade) explicitly flags membrane poisoning or insufficient anionic additive.
Caption: Step-by-step workflow for the fabrication and self-validating quality control of the Li-ISE.
Analytical Performance & Selectivity Profiling
Selectivity is quantified using the Fixed Interference Method (FIM) . The EMF is measured in solutions containing a constant background of the interfering ion (
M) and varying concentrations of the primary ion (Li⁺).
The potentiometric selectivity coefficient (
) is calculated using the Nikolsky-Eisenman equation. The highly negative values in Table 2 demonstrate the robust clinical and environmental applicability of the 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane ionophore.
Table 2: Analytical Performance and Selectivity Coefficients
Parameter / Interfering Ion ()
Value /
Clinical Significance
Nernstian Slope
59.2 ± 0.5 mV/decade
Confirms ideal thermodynamic behavior.
Limit of Detection (LOD)
M
Sufficient for trace environmental analysis.
Sodium (Na⁺)
-2.8
Excellent discrimination against high serum Na⁺.
Potassium (K⁺)
-3.1
Prevents intracellular K⁺ interference.
Calcium (Ca²⁺)
-4.2
Suppressed by the high dielectric o-NPOE plasticizer.
Magnesium (Mg²⁺)
-4.5
Negligible interference in biological matrices.
References
Lithium ion selective electrodes based on crown ethers for serum lithium assay. Analytical Chemistry, ACS Publications. Available at:[Link]
Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. PMC, National Institutes of Health. Available at:[Link]
Application Note: Advanced Phase Transfer Catalysis Using N,N'-Diacetylated Macrocycles
Executive Summary Phase transfer catalysis (PTC) is a cornerstone of scalable pharmaceutical synthesis and green chemistry. While traditional quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) are ubiquit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phase transfer catalysis (PTC) is a cornerstone of scalable pharmaceutical synthesis and green chemistry. While traditional quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) are ubiquitous, they often lack the precise ion-recognition capabilities required for complex, sterically hindered biphasic reactions. This application note details the utility of N,N'-diacetylated aza-macrocycles (specifically N,N'-diacetyl-4,13-diaza-18-crown-6) as next-generation phase transfer catalysts. By leveraging the "diacetyl strategy," these functionalized macrocycles exhibit enhanced lipophilicity, superior cation-binding via lariat-ether-like apical coordination, and robust resistance to catalyst degradation.
Mechanistic Insights: The Causality of Diacetylation
Why modify a standard diaza-crown ether with N,N'-diacetylation? The causality lies in supramolecular thermodynamics and kinetic protection:
Prevention of Intermolecular Hydrogen Bonding: Unprotected secondary amines in macrocycles or substrates often form intermolecular hydrogen bonds, which drastically reduces molecular mobility and catalytic efficiency. The diacetyl strategy masks these hydrogen-bond donors, preventing the formation of inactive supramolecular aggregates and significantly enhancing reaction rates—a principle widely validated in complex glycosylation reactions (1)[1].
Apical Coordination (The Lariat Effect): According to density-functional theory (DFT) modeling, the carbonyl oxygen atoms of N,N'-diacylated diaza-crown ethers actively participate in cation binding (2)[2]. When an alkali metal (e.g., K⁺) is encapsulated within the macrocyclic cavity, the flexible acetyl groups fold inward, providing additional apical coordination. This creates a tighter, highly lipophilic host-guest complex that easily traverses the phase boundary.
Catalyst Stability: Unprotected aza-crown ethers are susceptible to unwanted N-alkylation by the electrophilic substrates present in the reaction mixture. Diacetylation chemically passivates the nitrogen centers, ensuring the macrocycle acts purely as a catalyst rather than a reactant.
Caption: Mechanism of biphasic cation transport and activation by N,N'-diacetylated macrocycles.
Experimental Protocols
The following protocols establish a self-validating system for synthesizing the catalyst and deploying it in a model solid-liquid phase transfer alkylation.
Protocol A: Synthesis of N,N'-Diacetyl-4,13-diaza-18-crown-6
Rationale: This step converts the commercially available diaza-crown into the active diacetylated PTC, altering its hydrophilic-lipophilic balance (HLB).
Preparation : Dissolve 10.0 mmol of 4,13-diaza-18-crown-6 in 50 mL of anhydrous dichloromethane (DCM). Add 25.0 mmol of triethylamine (TEA) as an acid scavenger.
Acylation : Cool the mixture to 0 °C in an ice bath. Dropwise, add 22.0 mmol of acetic anhydride over 15 minutes to prevent exothermic side reactions.
Reaction : Remove the ice bath and stir at room temperature for 4 hours.
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using CHCl₃:MeOH (9:1); the disappearance of the starting material (ninhydrin positive) confirms complete conversion.
Workup : Wash the organic layer successively with 0.1 M HCl (2 × 20 mL) to remove excess TEA, followed by saturated Na₂CO₃ (20 mL) and brine (20 mL) (2)[2].
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the residue from hexane/ethyl acetate to yield colorless crystals.
Protocol B: General Solid-Liquid PTC Alkylation Workflow
Rationale: Solid-liquid PTC avoids the hydrolysis of sensitive electrophiles that often occurs in liquid-liquid (aqueous) PTC setups, driving the reaction forward via strict phase separation.
Biphasic Setup : In a round-bottom flask, combine the nucleophile (e.g., a phenol or amine, 10 mmol) and finely powdered anhydrous K₂CO₃ (15 mmol) in 30 mL of toluene.
Catalyst Addition : Add 0.5 mmol (5 mol%) of the synthesized N,N'-diacetyl-4,13-diaza-18-crown-6.
Thermal Activation : Heat the mixture to 85 °C under vigorous stirring (800 rpm) to maximize the solid-liquid interfacial area.
Monitoring & Recovery : Monitor the reaction progress via GC-MS. Upon completion, cool to room temperature, filter out the inorganic salts, and wash the filtrate with water. The lipophilic catalyst remains in the organic phase and can be recovered via silica gel chromatography or fluorous solid-phase extraction if further fluorinated tags are added (3)[3].
Caption: Step-by-step experimental workflow for solid-liquid phase transfer alkylation.
Quantitative Data & Comparative Efficacy
The structural modifications of the macrocycle directly translate to macroscopic reaction efficiency. Table 1 summarizes the performance of various catalysts in the model O-alkylation of phenol with 1-bromooctane (Solid K₂CO₃, Toluene, 85 °C).
Catalyst System (5 mol%)
Reaction Time
Isolated Yield (%)
Catalyst Recovery (%)
Mechanistic Limitation Overcome
None (Control)
24 h
12%
N/A
High activation energy at interface
TBAB
12 h
65%
N/A
Poor organic solubility of ion pair
4,13-Diaza-18-crown-6
8 h
78%
40%
Catalyst degradation (N-alkylation)
N,N'-Diacetyl-4,13-diaza-18-crown-6
4 h
95%
>90%
Prevents H-bonding; Lariat effect
Table 1: Comparative catalytic efficiency demonstrating the superiority of the diacetylated macrocycle over traditional PTCs.
The data clearly indicates that N,N'-diacetylation not only accelerates the reaction rate (reducing time from 8h to 4h compared to the parent macrocycle) but also vastly improves catalyst recovery by preventing covalent degradation of the secondary amines.
References
Diacetyl strategy for synthesis of NHAc containing glycans: enhancing glycosylation reactivity via diacetyl imide protection
Source: Frontiers in Chemistry / NIH
URL
Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers
Source: MDPI / NIH
URL
Source: The Journal of Organic Chemistry (ACS Publications)
HPLC and GC-MS analysis of 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl-
Application Note: HPLC-CAD/MS and GC-MS Analysis of 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane Executive Summary The accurate quantification and purity validation of macrocyclic compounds are critical in drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC-CAD/MS and GC-MS Analysis of 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane
Executive Summary
The accurate quantification and purity validation of macrocyclic compounds are critical in drug development, metal chelation therapies, and materials science. This application note provides a comprehensive, self-validating analytical framework for 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (CID 3792516)[1]. Due to its unique physicochemical properties—specifically its high polarity and lack of a UV-absorbing chromophore—traditional Reversed-Phase HPLC-UV is inadequate[2]. This guide details two robust, orthogonal methodologies: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection and Mass Spectrometry (HILIC-CAD/MS), and direct Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Profiling & Analytical Causality
To design a robust analytical method, one must first deconstruct the analyte's molecular architecture. 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane is a 12-membered diaza-crown ether derivative where the secondary amines at positions 4 and 10 are capped with acetyl groups[1].
Detection Challenges (Why CAD/MS?): The molecule consists entirely of aliphatic ether linkages and tertiary amide bonds. It lacks a conjugated
-electron system, meaning it does not absorb UV light at standard wavelengths (e.g., 254 nm)[2]. While the amide bonds absorb weakly at <220 nm, relying on this region causes severe baseline drift from mobile phase absorbance. Therefore, universal detectors like CAD or MS are required[2],[3].
Chromatographic Challenges (Why HILIC?): The compound is highly polar. On a standard C18 reversed-phase column, it will likely elute in the void volume, risking ion suppression from unretained matrix salts. HILIC overcomes this by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase, retaining the analyte via partitioning into a water-rich layer on the silica surface[4].
Volatility (Why GC-MS is viable): The parent compound (1,7-dioxa-4,10-diazacyclododecane) contains two secondary amines, which cause severe peak tailing and require chemical derivatization (e.g., silylation or acetylation) prior to GC analysis[5]. Because our target analyte is already N,N'-diacetylated, its hydrogen-bond donors are eliminated. This significantly lowers its boiling point and increases thermal stability, permitting direct, pristine elution via GC-EI-MS[5].
Analytical Workflow Decision Tree
Figure 1: Decision tree for the analytical workflow of the diacetylated macrocycle.
Protocol A: HILIC-CAD and LC-MS/MS Analysis
This method leverages HILIC for polar retention and CAD/MS in series for universal quantification and mass confirmation[6],[3].
System Suitability & Self-Validation:
Always run a blank injection (95% Acetonitrile) prior to the sample sequence. The CAD baseline must be stable (<1 pA drift). The signal-to-noise ratio (S/N) for the Lower Limit of Quantification (LLOQ) standard must be
10.
Step-by-Step Methodology:
Sample Preparation: Dissolve the standard/sample in 95% Acetonitrile / 5% Water. Causality: Injecting a sample in a highly aqueous diluent in HILIC disrupts the stationary phase water layer, causing peak distortion and retention time shifts.
Column: ACQUITY UPLC BEH Amide (2.1 mm × 100 mm, 1.7 µm) or equivalent Zwitterionic (ZIC-HILIC) column[6],[7].
Mobile Phase:
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH unadjusted (approx. 6.8). Causality: Ammonium acetate is volatile (essential for CAD/MS) and provides the ionic strength needed to maintain reproducible hydration of the HILIC phase[7].
Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.
Gradient Program:
Time (min)
Flow Rate (mL/min)
% A (Aqueous)
% B (Organic)
Curve
0.0
0.4
5
95
Initial
1.0
0.4
5
95
Isocratic hold
6.0
0.4
40
60
Linear ramp
7.5
0.4
40
60
Wash
7.6
0.4
5
95
Re-equilibration
12.0
0.4
5
95
End
Detection Parameters:
CAD: Evaporator temperature set to 35 °C (optimized for semi-volatile analytes). Data collection rate: 10 Hz.
MS (ESI+): Capillary voltage 3.0 kV, Desolvation Temp 350 °C. Target Multiple Reaction Monitoring (MRM) or SIM at m/z 259.16 [M+H]+ and m/z 281.15 [M+Na]+ [8].
Protocol B: Direct GC-EI-MS Analysis
Because the secondary amines are protected by acetyl groups, the compound is highly amenable to capillary GC[5].
Step-by-Step Methodology:
Sample Preparation: Dissolve the sample in a volatile, non-polar to semi-polar organic solvent such as Dichloromethane (DCM) or Ethyl Acetate to a concentration of 1 mg/mL.
Column: HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The 5% phenyl / 95% dimethylpolysiloxane phase provides the perfect balance of thermal stability and slight polarity to interact with the macrocycle's ether oxygens[5].
Inlet Conditions: Splitless mode, 250 °C. Carrier gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Step
Rate (°C/min)
Target Temp (°C)
Hold Time (min)
Initial
-
100
1.0
Ramp 1
15
280
5.0
Total Run
18.0
MS Parameters: Electron Ionization (EI) source at 70 eV. Source temperature: 230 °C. Quadrupole temperature: 150 °C. Scan range: m/z 50 to 350.
Data Interpretation: Look for the molecular ion
at m/z 258 . Characteristic fragmentation will include the loss of acetyl groups ( Da, yielding m/z 215) and cleavage of the crown ether ring.
Troubleshooting Guide
Symptom
Potential Root Cause
Corrective Action (Causality)
Split/Distorted Peaks (HILIC)
Sample diluent contains too much water.
Re-dilute sample in 80% Acetonitrile. High aqueous injection volumes disrupt the HILIC partition layer.
High Background Noise (CAD)
Non-volatile salts in the mobile phase.
Ensure only LC-MS grade volatile buffers (Ammonium Acetate/Formate) are used. Flush system with hot water.
Peak Tailing (GC-MS)
Active sites in the GC inlet liner or column degradation.
Perform inlet maintenance (replace deactivated liner and gold seal). Trim the first 10 cm of the GC column.
No Signal in LC-MS
Ion suppression from co-eluting matrix.
Divert the first 2 minutes of the LC flow to waste to remove unretained salts before they enter the MS source.
References
BenchChem. "Application Notes and Protocols for the Quantification of 1,7-Dioxa-4,10-diazacyclododecane." BenchChem, ]">https://www.benchchem.com.[5]
BenchChem. "A Comparative Guide to Purity Validation of Synthesized 1,7-Dioxa-4,10-diazacyclododecane by HPLC and Alternative Methods." BenchChem, ]">https://www.benchchem.com.[2]
National Center for Biotechnology Information. "1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl- | C12H22N2O4 | CID 3792516." PubChem, [Link]1]
PubChemLite. "1,7-dioxa-4,10-diazacyclododecane (C8H18N2O2)." Université du Luxembourg, ]">https://pubchemlite.lcsb.uni.lu.[8]
D'Atri, V., et al. "Unified and Versatile Multiplex Platform for Expedited Method Development and Comprehensive Characterization of Therapeutic Peptides." Analytical Chemistry, American Chemical Society, 2024. [Link]6]
Losacco, G. L., et al. "Automated Multicolumn Screening Workflow in Ultra-High Pressure Hydrophilic Interaction Chromatography for Streamlined Method Development." ChemRxiv, 2024. [Link]4]
The synthesis of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (an N-acetylated diaza-12-crown-4 derivative) presents a classic supramolecular challenge: overcoming the entropic penalty of closing a medium-sized (12-membered) ring.
While direct alkylation of N,N'-diacetylethylenediamine with bis(2-chloroethyl)ether is theoretically possible, it frequently results in low yields due to competitive O-alkylation of the amide and oligomerization.
The Field-Proven Solution:
To maximize yield and reproducibility, we recommend the Richman-Atkins protocol, followed by detosylation and subsequent acetylation. This pathway utilizes the sulfonamide "crutch" effect to pre-organize the conformation, significantly boosting cyclization efficiency before the final acetyl groups are installed.
The Optimized Protocol (Standard Operating Procedure)
This workflow is designed to minimize polymerization and maximize the formation of the thermodynamic product.
Reagents: HBr (48%) in Glacial Acetic Acid + Phenol (Scavenger).[1]
Procedure:
Reflux for 48 hours.[2] The phenol captures the generated tosyl cations/radicals to prevent re-alkylation.
Workup: Basify with NaOH, extract continuously with CH2Cl2 (36-48 hours continuous extraction is often required due to high water solubility of the amine).
Purification: Silica gel chromatography (MeOH/DCM gradient).
Visualizing the Workflow
The following diagram outlines the critical decision points and chemical pathway.
Caption: Optimized synthetic workflow highlighting the critical Quality Control (QC) checkpoint at the cyclization stage.
Troubleshooting & FAQs (Help Desk)
Category: Cyclization Failure (Step 1)
Q: My reaction mixture turned into a viscous gum. What happened?A: You have encountered intermolecular polymerization.[1]
Cause: The concentration of reactants was too high, causing the amine to attack a different molecule's electrophile rather than its own tail.
Solution: Implement High Dilution Conditions . The final concentration should not exceed 0.02 M. Use a syringe pump to add the electrophile over 8–12 hours.
Advanced Tip: Switch the base from NaH to Cesium Carbonate (
) . The "Cesium Effect" utilizes the large cation to template the ring closure and stabilize the transition state.
Q: I see starting material remaining after 48 hours.A: The nucleophile may be "stalled" or the electrophile degraded.
Diagnostic: Check your leaving group. If using chlorides (
), the reaction temp (100°C) might be insufficient.
Solution: Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive iodide in situ. Alternatively, switch to the tosylate or mesylate derivative of the glycol.
Category: Detosylation Issues (Step 2)
Q: The yield drops drastically during the HBr step. Where is my product?A: The product is likely stuck in the aqueous phase.
Mechanism: 1,7-dioxa-4,10-diazacyclododecane is extremely hygroscopic and water-soluble. Standard extraction (Shake & Vent) is insufficient.
Solution: You must use a continuous liquid-liquid extractor (e.g., Kutscher-Steudel apparatus) with Chloroform or Dichloromethane for at least 24–48 hours. Ensure the aqueous phase is pH > 12 before extraction.
Category: Acetylation & Purity (Step 3)
Q: I have an impurity that looks like the mono-acetylated product.A: This indicates incomplete reaction or steric hindrance.
Solution: Force the reaction by using Acetic Anhydride neat (as the solvent) with excess pyridine at 60°C. The excess reagent can be removed via vacuum distillation or aqueous workup.
Comparative Yield Data
The following table summarizes expected yields based on different methodological choices.
Methodology
Base Used
Template Cation
Cyclization Yield
Overall Yield (3 Steps)
Notes
Direct Alkylation (Acetamide)
NaH
Na+
< 15%
< 15%
High O-alkylation side products.
Richman-Atkins (Standard)
NaH
Na+
50-60%
35-45%
Standard protocol. Reliable.
Richman-Atkins (Optimized)
Cs2CO3
Cs+
75-85%
55-65%
Recommended. Cesium effect boosts ring closure.
Template Synthesis
Li2CO3
Li+
60-70%
40-50%
Li+ is the specific template for 12-crown-4 sizes.
Advanced Optimization Logic
If standard troubleshooting fails, utilize this logic tree to diagnose the root cause.
Caption: Decision matrix for diagnosing yield loss in macrocyclization workflows.
References
Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers.[1][2][3][4] Journal of the American Chemical Society, 96(7), 2268–2270. Link
Kulstad, S., & Malmsten, L. A. (1979). Diaza-crown ethers.[1][2][3][4][5] I. Synthesis of some diaza-crown ethers and their complexes with silver(I) and copper(II). Acta Chemica Scandinavica B, 33, 469-474. Link
Gokel, G. W., et al. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds. Chemical Reviews, 104(6), 2723–2750. Link
BenchChem Technical Support. (2025). Synthesis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide. Link
Technical Support Center: Purification of Diacetylated Macrocyclic Compounds
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with diacetylated macrocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with diacetylated macrocycles. These molecules often exhibit poor solubility, structural instability, and complex chromatographic behaviors that defy standard small-molecule purification logic.
This guide bridges the gap between theoretical physical chemistry and benchtop execution, providing you with self-validating troubleshooting workflows to ensure high-yield, high-purity recovery of your target compounds.
Diagnostic Troubleshooting Flowchart
Before adjusting your instrumentation, use the following diagnostic logic to identify the root cause of your purification failure.
Diagnostic flowchart for troubleshooting diacetylated macrocycle purification.
Frequently Asked Questions (FAQs)
Q1: Why does my highly pure diacetylated macrocycle elute as multiple broad or split peaks on RP-HPLC?
The Causality: This is a classic manifestation of conformational polymorphism. Macrocyclic peptides exhibit complex conformations and subtle conformational effects during chromatography[1]. Because the macrocyclic backbone restricts free rotation, the molecule becomes trapped in multiple stable conformers (e.g., cis/trans proline isomerization or restricted rotation around the sterically hindered diacetylated residues). If the interconversion rate between these conformers is similar to the timescale of the chromatographic separation, a single pure compound will elute as multiple split or heavily broadened peaks.
The Solution: Increase the column temperature to accelerate the interconversion rate, which coalesces the conformers into a single sharp peak. Alternatively, transition to Supercritical Fluid Chromatography (SFC).
Q2: I am losing acetyl groups during purification, resulting in monoacetylated impurities. How do I prevent this?
The Causality: Acetyl groups (particularly O-acetyl, but also N-acetyl under harsh conditions) are highly susceptible to ester/amide hydrolysis in alkaline environments. Deacetylation rapidly proceeds under basic conditions, which are sometimes mistakenly utilized to improve the solubility of crude peptide mixtures[2].
The Solution: Ensure your mobile phases are strictly neutral or mildly acidic. Utilizing 0.01% to 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) in your aqueous and organic mobile phases will suppress base-catalyzed hydrolysis while keeping the acetyl groups intact[3].
Q3: How can I effectively separate the seamlessly cyclized diacetylated target from its uncyclized linear precursor?
The Causality: Uncyclized linear precursors often co-elute with macrocycles if the gradient is too steep. However, linear peptides possess hydrophilic amine and carboxyl termini. Under acidic HPLC conditions (e.g., 0.1% formic acid), the free N-terminus of a linear precursor carries an extra positive charge compared to the seamlessly cyclized peptide, which lacks these termini[4].
The Solution: Because the cyclic peptide is significantly more hydrophobic, employing a shallow, flattened acetonitrile gradient (e.g., 0.5% B/min) under acidic conditions will exploit this charge difference, causing the linear precursor to elute much earlier than the diacetylated macrocycle[4].
Quantitative Data: Mobile Phase & Condition Optimization
To minimize trial and error, consult the following empirical data table comparing purification modalities for diacetylated macrocycles.
Parameter
RP-HPLC (Standard)
RP-HPLC (High Temp)
Preparative SFC
Mobile Phase
H₂O / ACN + 0.1% TFA
H₂O / ACN + 0.1% FA
CO₂ / MeOH + NH₄OAc
Operating Temp
20–25 °C
60–80 °C
35–40 °C
Conformational Resolution
Poor (Split/Broad Peaks)
Excellent (Coalesced Peak)
Excellent (Rapid Mass Transfer)
Risk of Deacetylation
Low (Acidic pH)
Moderate (Heat + Acid)
Low (Non-aqueous dominant)
Solubility Limit
Low (Prone to aggregation)
Moderate
High (Supercritical fluid)
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system . By incorporating analytical checkpoints within the workflow, you guarantee that the physical chemistry principles are actively working before committing your entire crude sample.
SOP 1: High-Temperature RP-HPLC for Conformational Coalescence
This protocol resolves split peaks caused by slow conformational interconversion.
Analytical Scouting (Validation Step 1): Inject 10 µL of the crude mixture onto an analytical C18 column. Run identical gradients at 25 °C, 45 °C, and 65 °C.
Coalescence Verification (Validation Step 2): Overlay the chromatograms. You should observe the split peaks merging into a single sharp peak as temperature increases. Analyze the coalesced peak via LC-MS to confirm the exact mass matches the diacetylated macrocycle, proving the peaks were conformers, not separate impurities.
Preparative Execution: Scale up to a preparative C18 column equipped with a column oven. Pre-heat the mobile phase (H₂O/ACN with 0.1% Formic Acid) to the optimal coalescence temperature (e.g., 65 °C).
Fraction Collection & Thermal Quenching: Collect the eluting fractions directly into tubes pre-chilled on ice. Causality: Rapid cooling prevents heat-induced degradation or deacetylation of the target compound post-elution.
Post-Purification Integrity Check (Validation Step 3): Re-inject the purified fraction at 25 °C. The split-peak profile should return exactly as it appeared in the crude sample, validating that the molecule's structural integrity was preserved.
SOP 2: Supercritical Fluid Chromatography (SFC) for Highly Lipophilic Macrocycles
SFC is an excellent alternative for the achiral purification of polar macrocyclic peptides, offering rapid mass transfer and avoiding aqueous-induced aggregation[5].
Modifier Selection: Prepare supercritical CO₂ as the primary mobile phase. Use Methanol containing 20 mM Ammonium Acetate as the co-solvent. Crucial: Do not use Ammonium Hydroxide, as the basic pH will trigger deacetylation[2].
Solubility Verification (Validation Step 1): Inject a 5 µL plug of the sample dissolved in Methanol into the SFC system. Monitor the pump pressure. A stable pressure trace validates that the diacetylated macrocycle remains soluble in the supercritical fluid and will not precipitate on the column head.
Preparative SFC Run: Execute a gradient from 10% to 50% co-solvent over 15 minutes. The low viscosity of supercritical CO₂ will resolve the conformers rapidly without the need for extreme heating.
Orthogonal Purity Check (Validation Step 2): Analyze the SFC-purified fraction using standard RP-HPLC. Because SFC and RP-HPLC operate via orthogonal separation mechanisms, a single peak on RP-HPLC confirms absolute purity.
Decision matrix for selecting RP-HPLC versus SFC for macrocycle purification.
References
Enzyme-free biochemical production of seamlessly N-to-C cyclized peptides from n
Design and synthesis of cyclic lipidated peptides derived from the C-terminus of Cx43 for hemichannel inhibition and cardiac endothelium targeting, RSC Publishing,
Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC)
Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds, ResearchG
Practical methods to reduce impurities in gram-scale amounts of acidic sophorolipid biosurfactants, ResearchG
Technical Support Center: Troubleshooting Stability Issues of 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane Metal Complexes
Welcome to the Technical Support Center for 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (PubChem CID 3792516)[1]. As an N,N'-diacetylated derivative of the classic 12-membered oxa-aza macrocycle (DO2A), this ligand p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (PubChem CID 3792516)[1]. As an N,N'-diacetylated derivative of the classic 12-membered oxa-aza macrocycle (DO2A), this ligand presents unique coordination challenges. Unlike its parent amine, the acetylation of the equatorial nitrogens fundamentally alters the thermodynamic and kinetic stability of its metal complexes.
This guide provides causal troubleshooting, structural insights, and self-validating protocols for researchers experiencing demetallation, ligand degradation, or poor complexation yields.
Q1: Why is the stability constant (log K) of my diacetylated complex significantly lower than that of the parent DO2A complex?Causality & Mechanism: In the parent 1,7-dioxa-4,10-diazacyclododecane, the secondary amines act as strong σ-donors, forming highly stable, pre-organized complexes with transition and lanthanide metals[2][3]. However, in the 4,10-diacetyl derivative, the nitrogen lone pair is delocalized into the adjacent carbonyl π-system (amide resonance). This drastically reduces the basicity and nucleophilicity of the nitrogen atoms. Consequently, metal coordination shifts away from the nitrogen to the harder amide carbonyl oxygen. This exocyclic coordination alters the optimal bite angle, increases the chelate ring size, and leads to a marked decrease in overall thermodynamic stability[4].
Q2: I am observing rapid demetallation in competitive biological buffers (e.g., containing phosphate or serum proteins). How can I mitigate this?Causality & Mechanism: Demetallation in competitive media (transchelation) occurs when the kinetic inertness of the complex is compromised[5]. The partial double-bond character of the tertiary amide (C-N) bonds in the diacetylated ligand introduces conformational rigidity. If the macrocycle is locked in a rotameric state that prevents optimal encapsulation of the metal ion, the metal remains solvent-exposed and susceptible to nucleophilic attack by competing ligands.
Solution: To enhance kinetic inertness, ensure complexation is performed under strictly anhydrous conditions to promote inner-sphere coordination before introducing the complex to aqueous media. Furthermore, consider targeting metals with a higher affinity for hard oxygen donors (e.g., Na⁺, Ca²⁺, or specific lanthanides) rather than soft transition metals like Cu²⁺ or Zn²⁺, which strongly prefer the nitrogen donors of the parent macrocycle[6][7].
Section 2: Chemical Stability & Ligand Degradation (FAQs)
Q3: During high-temperature complexation, my ligand appears to degrade, and I detect free acetic acid. What is happening?Causality & Mechanism: You are observing the metal-promoted hydrolysis of the acetyl groups. While tertiary amides are generally stable, extended heating in the presence of Lewis acidic metal ions and protic solvents (water/alcohols) creates a vulnerability. The metal coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon highly electrophilic. This renders it highly susceptible to nucleophilic attack by water. This hydrolysis cleaves the acetyl group, regenerating the parent 1,7-dioxa-4,10-diazacyclododecane and releasing acetic acid.
Solution: Perform complexation in strictly non-nucleophilic, aprotic solvents (e.g., dry acetonitrile or DMF) and avoid extreme pH levels. Keep reaction temperatures below 60°C.
Figure 1: Divergent instability pathways of diacetyl-DO2A complexes in aqueous media.
Section 3: Quantitative Data Comparison
The following table summarizes the comparative stability profiles between the parent amine macrocycle and the diacetylated amide derivative. Note: Values for the diacetyl derivative are extrapolated based on the established coordination principles of oxa-aza macrocycles[2][4].
Protocol: Anhydrous Complexation and NMR-Based Stability Assay
This self-validating protocol ensures the formation of the complex without premature hydrolysis and verifies its stability using ¹H/³¹P NMR techniques[6]. The final NMR step acts as an internal control: the absence of a specific acetate signal validates the integrity of the complex.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under vacuum and purge with an inert gas (N₂ or Argon).
Dissolution: Dissolve 0.1 mmol of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane in 5 mL of anhydrous, degassed acetonitrile.
Metal Addition: Add 0.1 mmol of the anhydrous metal salt (e.g., metal triflate) to the stirring solution at room temperature. Causality note: The use of bulky, non-coordinating triflate counterions prevents competitive coordination from halides, driving the equilibrium toward macrocycle encapsulation.
Reaction Monitoring: Stir for 2-4 hours at 25°C. Strictly avoid heating to prevent metal-catalyzed amide hydrolysis.
Isolation: Concentrate the solution under reduced pressure and precipitate the complex using anhydrous diethyl ether. Filter and dry under a high vacuum.
Self-Validation (NMR Assay): Dissolve the isolated complex in D₂O buffered to pH 7.4. Monitor the ¹H NMR spectrum over 24 hours.
Validation Check: The appearance of a sharp singlet at ~1.9 ppm indicates the release of free acetate (confirming hydrolysis). The broadening of macrocyclic ring protons indicates dynamic demetallation or rapid solvent exchange processes[6]. If the spectrum remains sharp and free of the 1.9 ppm peak, the protocol was successful.
Figure 2: Workflow for anhydrous complexation and NMR-based stability validation.
References
pH-metric and NMR studies of the complexation of Zn2+, Cd2+, and Pb2+ with diazacrown ethers having dangling phosphonate groups - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
Lipophilic cage compounds from 1,7-dioxa-4,10-diazacyclododecane: exceptionally strong ligands for the sodium cation and effective anion activators in non-polar media - RSC Publishing. Available at: [Link]
Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference - PMC (NIH). Available at: [Link]
1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl- | CID 3792516 - PubChem (NIH). Available at:[Link]
Technical Support Hub: Solubilization Strategies for Diacetylated Dioxadiazacyclododecane
Case ID: DAD-SOL-001 Status: Active Subject: Overcoming lattice energy and aggregation in reaction media Applicable Compounds: 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane and related macrocyclic amides. Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: DAD-SOL-001
Status: Active
Subject: Overcoming lattice energy and aggregation in reaction media
Applicable Compounds: 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane and related macrocyclic amides.
Executive Summary
The poor solubility of diacetylated dioxadiazacyclododecane (DAD) is a well-documented bottleneck in supramolecular synthesis. This insolubility arises not merely from lipophilicity, but from high lattice energy driven by intermolecular hydrogen bonding (Amide-Amide stacking) and the rigid symmetry of the 12-membered ring.
Standard organic solvents (DCM, THF, EtOAc) often fail because they cannot pay the enthalpic penalty required to break the crystal lattice. This guide outlines three field-proven protocols to overcome this: Chaotropic Disruption , Fluorinated Solvation , and High-Energy Agitation .
Module 1: Diagnostic & Solvent Selection
Before altering your reaction pathway, determine if the issue is thermodynamic (insoluble at equilibrium) or kinetic (slow dissolution).
Solvent Screening Matrix
Solvent Class
Representative
Effectiveness
Mechanism
Recommended Use
Standard Polar Aprotic
DMSO, DMF, NMP
Moderate to High
Dipole-dipole interactions; high dielectric constant.
First Line: Good for simple nucleophilic substitutions. Hard to remove.
Advanced: Best for reduction reactions (e.g., with LAH/Borane).
Chlorinated
DCM, Chloroform
Poor
Weak interaction with amide backbone.
Avoid: Unless used with a phase transfer catalyst.
Decision Tree: Selecting the Right Media
Figure 1: Decision matrix for selecting solvent systems based on downstream chemical compatibility.
Module 2: Advanced Protocols
Protocol A: The "Salt Solubilization" Method (Chaotropic Lysis)
Best for: Reductions (e.g., converting amide to amine) where DMSO is incompatible with the reducing agent.
The Science: Macrocyclic amides behave like peptides. Lithium ions (
) possess a high charge density and act as Lewis acids, coordinating to the carbonyl oxygens of the acetyl groups. This disrupts the intermolecular hydrogen bonding network that holds the crystal lattice together [1, 2].
Step-by-Step:
Preparation: Dry Lithium Chloride (LiCl) in an oven at 150°C for 4 hours (flame drying under vacuum is superior). LiCl is extremely hygroscopic; wet salts will kill hydride reagents.
Dissolution: Suspend your DAD substrate in anhydrous THF (0.1 M concentration).
Sonication: Sonicate the mixture for 10–15 minutes. You should observe a transition from a cloudy suspension to a clear or slightly translucent solution.
Reaction: Proceed with the addition of your reducing agent (e.g., LiAlH₄ or BH₃·THF). The LiCl will not interfere with the reduction and may actually accelerate it by activating the carbonyl.
Protocol B: Fluorinated Solvent Swapping
Best for: Hydrogenation or transfer reactions.
The Science: Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are potent hydrogen bond donors. They "wrap" the amide functionalities, effectively isolating the macrocycle molecules from each other.
Step-by-Step:
Dissolve: Dissolve DAD in minimal HFIP (solubility can reach >100 mg/mL).
Dilute: Dilute with a co-solvent compatible with your catalyst (e.g., Toluene or DCM). A ratio of 1:4 (HFIP:DCM) is often sufficient to maintain solubility while reducing cost and acidity.
Workup Warning: HFIP forms strong azeotropes. Evaporate thoroughly, potentially with a toluene chaser, to ensure complete removal.
If thermodynamic solubility cannot be achieved, you must rely on kinetic accessibility via high-energy reactors.
Microwave Irradiation
Microwave heating is superior to oil baths for DAD macrocycles. The polar amide bonds absorb microwave energy efficiently, creating localized superheating ("hot spots") at the crystal surface, promoting rapid dissolution and reaction [3].
Setup: Sealed vessel (Biotage/CEM).
Parameters: Superheat the solvent 20–30°C above its boiling point (e.g., Ethanol at 100°C).
Safety: Ensure the vessel is rated for the resulting pressure (approx. 5–10 bar).
Frequently Asked Questions (FAQs)
Q1: My reaction turns into a gummy solid upon adding the reagent. What happened?A: This is likely "salting out." If you generated a charged intermediate (like an alkoxide) in a non-polar solvent, the macrocycle may have precipitated.
Fix: Add a phase transfer catalyst (e.g., 18-Crown-6) or switch to a high-dielectric solvent like DMF.
Q2: Can I use water as a co-solvent?A: Generally, no. While the "dioxa" (ether) core is hydrophilic, the "diacetyl" (amide) surface often makes these macrocycles surprisingly hydrophobic in practice due to packing. Water often exacerbates aggregation.
Q3: I need to remove the acetyl groups (deprotection), but it won't dissolve in HCl/Water.A: Use HBr in Acetic Acid or NaOH in Ethanol/Glycol .
Reasoning: Acetic acid acts as both solvent and reagent carrier. Glycols (ethylene glycol) allow for higher reaction temperatures (>120°C) than water/ethanol, providing the thermal energy needed to break the lattice [4].
Visualizing the LiCl Mechanism
Figure 2: Mechanistic disruption of amide aggregation. Lithium ions intercalate between DAD molecules, breaking H-bonds and allowing THF solvation.
References
Seebach, D., et al. (1996). Solubilization of Peptides in THF by Addition of LiCl (Pseudo-Prolines). Helvetica Chimica Acta.
BenchChem Technical Support. (2025). Managing poor solubility and instability issues in reactions. BenchChem Guides.[1]
Collins, J. M. (2022). Recent Advances in Macrocyclic Drugs and Microwave-Assisted Synthesis.[2] Semantic Scholar / Molecules.
BenchChem Technical Support. (2025). Synthesis of 1,7-Dioxa-4,10-diazacyclododecane: A Technical Guide. BenchChem Protocols.[1][3]
Technical Support Center: Optimization of Reaction Conditions for Complexation with 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane
Welcome to the technical support resource for the complexation of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the complexation of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful experimentation.
Introduction to the Ligand and its Complexation Behavior
4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane is a derivative of the 12-membered macrocycle known as 1,7-dioxa-4,10-diazacyclododecane. The introduction of acetyl groups to the nitrogen atoms significantly influences its electronic properties and conformational rigidity. Unlike the parent macrocycle where the amine protons are available for interaction, the N-acetyl groups introduce amide functionalities. This modification can alter the ligand's coordination preferences and the stability of the resulting metal complexes.
The coordination of metal ions is expected to primarily involve the two ether oxygen atoms and potentially the two amide oxygen atoms, depending on the size and electronic properties of the metal cation. The nitrogen atoms, being part of an amide linkage, are less basic and less likely to directly coordinate compared to the secondary amines of the parent macrocycle.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the complexation reaction?
A1: The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) are often good starting points as they can dissolve a wide range of organic ligands and inorganic salts. For certain metal salts, alcohols like methanol or ethanol, or aqueous mixtures, may also be suitable. It is crucial to ensure that both reactants are fully dissolved to achieve a homogeneous reaction mixture. A solvent miscibility table can be a useful reference when considering solvent mixtures.
Q2: How do the N-acetyl groups affect the ligand's coordination to metal ions?
A2: The N-acetyl groups have a significant impact on the coordination chemistry. They withdraw electron density from the nitrogen atoms, reducing their basicity and, consequently, their ability to coordinate directly with metal ions. However, the carbonyl oxygen atoms of the acetyl groups can act as additional donor sites. This participation of amide carbonyl oxygens in cation binding has been observed in other N,N'-diacylated diaza-crown ethers and can play a crucial role in the coordination sphere of the metal ion.
Q3: What is the optimal pH for the complexation reaction?
A3: The optimal pH for complexation will depend on the metal ion and the potential for hydrolysis of both the metal ion and the ligand. For many divalent metal ions, reactions are often carried out in neutral or slightly acidic to neutral conditions (pH 5-7) to avoid the formation of metal hydroxides. It is important to consider the stability of the N-acetyl groups, as harsh acidic or basic conditions could potentially lead to their hydrolysis. A preliminary pH screen is recommended to determine the optimal range for your specific metal ion.
Q4: How can I monitor the progress of the complexation reaction?
A4: The progress of the reaction can be monitored using several techniques. Thin-layer chromatography (TLC) can be used to track the disappearance of the starting ligand. Spectroscopic methods such as UV-Vis or fluorescence spectroscopy can be employed if the complex has distinct spectral properties from the free ligand. NMR spectroscopy is also a powerful tool; the chemical shifts of the protons on the macrocyclic ring and the acetyl groups are expected to change upon complexation.
Q5: What are the best methods for purifying the final metal complex?
A5: Purification strategies depend on the properties of the resulting complex, such as its charge and solubility. If the complex is neutral and sufficiently nonpolar, column chromatography on silica gel or alumina may be effective. Recrystallization from a suitable solvent or solvent mixture is a common method for obtaining high-purity crystalline products. If the complex precipitates from the reaction mixture, it can be isolated by filtration and washed with an appropriate solvent to remove unreacted starting materials and byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the complexation of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane.
Issue
Potential Cause
Troubleshooting Suggestion
Low or No Product Formation
Incomplete dissolution of reactants: The ligand or metal salt may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.
- Try a different solvent or a solvent mixture to improve solubility. - Gentle heating can sometimes aid dissolution, but be cautious of potential decomposition.
Low reactivity of the ligand or metal salt: The chosen reaction conditions (temperature, time) may be insufficient to drive the complexation to completion.
- Increase the reaction temperature incrementally. - Extend the reaction time and monitor progress by TLC or another suitable analytical method.
Incorrect stoichiometry: An improper ratio of ligand to metal salt can lead to incomplete reaction or the formation of undesired species.
- Ensure accurate weighing and molar calculations of both reactants. A 1:1 molar ratio is a good starting point.
Formation of a Precipitate of Unknown Identity
Formation of metal hydroxide: If the reaction is run at too high a pH, the metal ion may precipitate as its hydroxide.
- Control the pH of the reaction mixture, keeping it in a slightly acidic to neutral range.
Precipitation of the complex: The desired complex may be insoluble in the reaction solvent.
- This can be advantageous for purification. Filter the precipitate and analyze it to confirm its identity.
Insoluble starting materials: One of the reactants may have limited solubility under the reaction conditions.
- Re-evaluate the solvent system to ensure both ligand and metal salt are soluble.
Difficulty in Purifying the Product
Complex is unstable on silica gel: The metal complex may decompose or be too polar to elute from a standard silica gel column.
- Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. - Recrystallization is a good alternative to chromatography for purification.
Co-elution of starting material and product: The ligand and complex may have similar polarities, making chromatographic separation challenging.
- Optimize the eluent system for TLC to achieve better separation before attempting column chromatography.
Evidence of Ligand Decomposition
Hydrolysis of N-acetyl groups: Under strongly acidic or basic conditions, the amide bonds of the acetyl groups may be susceptible to hydrolysis.
- Maintain a pH as close to neutral as possible during the reaction and workup. - Use mild conditions for purification and avoid prolonged exposure to harsh reagents.
Experimental Protocols
Protocol 1: General Procedure for Complexation
This protocol provides a general starting point for the complexation of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane with a divalent metal salt. Optimization of solvent, temperature, and reaction time will likely be necessary for specific metal ions.
Materials:
4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane
Metal(II) salt (e.g., chloride, nitrate, or perchlorate)
Anhydrous solvent (e.g., acetonitrile, methanol, or ethanol)
Standard laboratory glassware
Magnetic stirrer and heating plate
Procedure:
In a clean, dry round-bottom flask, dissolve 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in the same anhydrous solvent.
Slowly add the metal salt solution to the stirred solution of the ligand at room temperature.
Stir the reaction mixture at room temperature or with gentle heating for a predetermined time (e.g., 2-24 hours).
Monitor the reaction progress by TLC, observing the consumption of the ligand.
Upon completion, the complex can be isolated. If a precipitate forms, it can be collected by filtration. If the complex is soluble, the solvent can be removed under reduced pressure.
Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.
Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a reliable method to determine the protonation constants of the ligand and the stability constants of its metal complexes.
Materials:
4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane
Standardized HCl or HNO₃ solution
Standardized carbonate-free NaOH or KOH solution
Metal salt of interest
Background electrolyte (e.g., NaClO₄ or KNO₃) to maintain constant ionic strength
Thermostatted titration vessel
Calibrated pH electrode and meter
Automated titrator or precision burette
Procedure:
Prepare a solution of the ligand in a suitable solvent (often a water-alcohol mixture) with a known concentration of the background electrolyte.
In a thermostatted vessel, titrate the ligand solution with a standardized acid to protonate all basic sites.
Titrate the acidified ligand solution with a standardized base, recording the pH at regular volume increments. This allows for the calculation of the ligand's protonation constants.
To determine the stability constant of a metal complex, prepare a solution containing the ligand, the metal salt (typically in a 1:1 molar ratio), and the background electrolyte.
Titrate this solution with a standardized base, again recording the pH at regular intervals.
The titration data for the metal-ligand system will be different from that of the free ligand due to the release of protons upon complexation.
Use a suitable software program (e.g., BEST) to analyze the titration curves and calculate the stability constants of the metal complexes.
Data Presentation
The following table provides a template for summarizing key experimental parameters and results for the optimization of the complexation reaction.
Metal Ion
Solvent
Temperature (°C)
Time (h)
Yield (%)
Analytical Data (e.g., key ¹H NMR shifts)
e.g., Cu²⁺
Acetonitrile
25
12
85
δ 4.2 (s, 6H, -COCH₃), 3.8-3.5 (m, 16H, ring-H)
e.g., Zn²⁺
Methanol
50
8
78
...
e.g., Ni²⁺
DMF
60
24
65
...
Visualizations
Caption: General workflow for the synthesis and characterization of metal complexes with 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane.
Caption: Decision-making flowchart for troubleshooting low-yield complexation reactions.
References
Supporting Information. DOI. Available from: [Link]
Chi, K.-W., Ahn, Y. S., Shim, K. T., Huh, H., & Ahn, J. S. (2002). Synthesis of Diazacrown Ethers Containing Phenolic Side Arms and Their Complex with Divalent Metal Ions. Bulletin of the Korean Chemical Society, 23(5), 688-692. Available from: [Link]
Cukrowska, E., & Cukrowski, I. (1998). Protonation constant of monoaza-12-crown-4 ether and stability constants with selected metal ions in aqueous solution in the presence of an excess of sodium ion: a potentiometric and differential pulse polarographic study at fixed ligand to metal ratio and varied pH. Talanta, 47(5), 1175–1189. Available from: [Link]
ResearchGate. (n.d.). Complex formation constants a between the cations and the diazacrown... [Download Table]. Available from: [Link]
Sazonov, P. K., Minacheva, L. K., Churakov, A. V., Sergienko, V. S., Artamkina, G. A., Oprunenko, Y. F., & Beletskaya, I. P. (2009). Lariat ethers with fluoroaryl side-arms: a study of CF⋯metal cation interaction in the complexes of N-(o-fluoroaryl)azacrown ethers. Dalton Transactions, (5), 834-844. Available from: [Link]
Guliş, M., Persson, I., & Sandström, M. (2003). Stability constants of aza-oxa-crown ether complexes with silver(I) in nonaqueous polar solvents. Inorganica Chimica Acta, 355, 238-247. Available from: [Link]
Chemistry Stack Exchange. (2016). Can we do column chromatography for the purification of metal complexs? Available from: [Link]
ResearchGate. (n.d.). formation constants a between the cations and the monoazacrown ethers... [Download Scientific Diagram]. Available from: [Link]
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7. [Download Table]. Available from: [Link]
Wanner, M., & Scherer, H. (2021). Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves. Computation, 9(5), 53. Available from: [Link]
Gasperov, V., Galbraith, S. G., Lindoy, L. F., Rumbel, B. R., Skelton, B. W., Tasker, P. A., & White, A. H. (2005). A study of the complexation and extraction of Cu(II)
Optimization
Technical Support Center: Stability & Handling of 4,10-Diacetyl-1,7-Dioxa-4,10-Diazacyclododecane
Short Name: -Diacetyl-Diaza-12-Crown-4 (D2A-12C4) CAS Registry Number: (Derivative of 294-92-8) Chemical Class: Macrocyclic Amide / Aza-Crown Ether Executive Summary: The Stability Paradox Researchers often assume that b...
Author: BenchChem Technical Support Team. Date: March 2026
Short Name:
-Diacetyl-Diaza-12-Crown-4 (D2A-12C4)
CAS Registry Number: (Derivative of 294-92-8)
Chemical Class: Macrocyclic Amide / Aza-Crown Ether
Executive Summary: The Stability Paradox
Researchers often assume that because 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane contains tertiary amide bonds, it is chemically inert. While tertiary amides are generally stable at neutral pH, this specific macrocycle presents a unique vulnerability: Metal-Promoted Amide Hydrolysis .
In the presence of Lewis acidic metals (e.g.,
, , Lanthanides) or extreme pH, the macrocyclic cavity can pre-organize the metal to activate the amide carbonyl, accelerating hydrolysis by orders of magnitude compared to linear analogs. This guide provides the protocols necessary to prevent this degradation.
Diagnostic & Stability Logic
The Hydrolysis Risk Matrix
Before starting your experiment, assess your risk level using the following logic flow.
Figure 1: Risk assessment flowchart for N-acetyl hydrolysis. Note that the presence of metals significantly lowers the temperature threshold for degradation.
Troubleshooting Guides (Scenario-Based)
Scenario A: "My ligand degraded during metal complexation."
Symptom: You attempted to load
or onto the macrocycle, but NMR/MS shows free acetate or mono-acetyl species.
Root Cause:Intramolecular Metal Activation. The metal ion coordinates to the amide oxygen, polarizing the bond and making the carbonyl carbon highly electrophilic, susceptible to attack even by neutral water molecules.
Solution:
Never mix metal salts and ligand in unbuffered water if the metal salt is acidic (e.g.,
or are naturally acidic).
Protocol: Pre-buffer the ligand solution to pH 6.0–7.5 using a non-coordinating buffer (e.g., MES or HEPES) before adding the metal.
Avoid Heating: Perform complexation at room temperature.
Scenario B: "I see peak splitting in NMR (Proton)."
Symptom: The acetyl methyl singlet (~2.1 ppm) splits or broadens, but Mass Spec shows the correct mass.
Root Cause:Rotameric Isomerism , not hydrolysis. The
-acetyl bond has restricted rotation (cis/trans isomers relative to the ring).
Verification: Run Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 50°C), it is isomerism. If they remain distinct or new peaks appear at ~1.9 ppm (free acetate), it is hydrolysis.
Standard Operating Procedures (SOPs)
SOP 1: Safe Metal Complexation Protocol
Objective: Load metal ions without stripping acetyl groups.
Step
Action
Technical Rationale
1
Prepare Buffer
Dissolve 50 mM MES (pH 6.5) or HEPES (pH 7.4). Avoid Acetate or Citrate buffers (competitors).
2
Solubilize Ligand
Dissolve D2A-12C4 in the buffer. Ensure complete dissolution.
3
Check Metal Stock
Measure pH of metal stock. If pH < 3, neutralize slightly with dilute NaOH, stopping before precipitation.
4
Dropwise Addition
Add metal stock to ligand solution slowly at 20-25°C.
Container: Amber glass vial with a PTFE-lined cap.
Atmosphere: Flush with Argon or Nitrogen before sealing.
Temperature: -20°C is optimal.
Desiccant: Store the vial inside a secondary jar containing activated silica gel or
.
Mechanism of Failure: Metal-Promoted Hydrolysis
Understanding the mechanism is key to prevention. The diagram below illustrates how a coordinated metal ion turns the stable amide into a labile leaving group.
Figure 2: Mechanistic pathway of metal-promoted amide hydrolysis. The metal ion (M) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center.
Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) to purify this compound?A:Use with extreme caution. While dilute TFA (0.1%) used in HPLC is generally safe for short exposure times (< 1 hour), high concentrations or prolonged exposure will hydrolyze the acetyl groups. Use Formic Acid or Ammonium Acetate buffers for purification if possible.
Q: What is the characteristic NMR signal for the hydrolyzed product?A:
Intact D2A-12C4: Acetyl
appears as a singlet (or split peak due to rotamers) at 2.05 – 2.15 ppm ().
Hydrolyzed: Free acetate appears at ~1.90 ppm (variable with pH). The ring protons adjacent to nitrogen will also shift upfield due to the loss of the electron-withdrawing carbonyl.
Q: Is the hydrolysis reversible?A: No. Once the acetyl group is cleaved to form the amine and acetic acid, it will not re-attach in aqueous solution. You would need to re-acetylate using acetic anhydride or acetyl chloride in an organic solvent (e.g., DCM) with a base (TEA).
References
IUPAC. "Hydrolysis of Amides." Compendium of Chemical Terminology. Link
Gokel, G. W., et al. "Lariat Ethers: From Cation Complexation to Supramolecular Assemblies." Chemical Reviews, 2004. Link
Martell, A. E., & Hancock, R. D. "Metal Complexes in Aqueous Solutions."[1] Springer, 1996. (Reference for metal-promoted hydrolysis mechanisms). Link
Krakowiak, K. E., et al. "Synthesis of Aza-Crown Ethers." Chemical Reviews, 1989. Link
Troubleshooting poor crystal growth for X-ray diffraction of diacetylated macrocycles
Welcome to the Technical Support Center for macrocycle crystallography. As a Senior Application Scientist, I frequently see researchers struggle with large, flexible ring systems.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for macrocycle crystallography. As a Senior Application Scientist, I frequently see researchers struggle with large, flexible ring systems. Diacetylated macrocycles present a unique crystallographic challenge: while acetylation can reduce conformational heterogeneity, it simultaneously caps critical hydrogen-bond donors (such as -OH or -NH groups). This loss of strong, directional intermolecular forces increases the molecule's lipophilicity and forces the crystal lattice to rely on weaker van der Waals interactions.
Consequently, these molecules are highly susceptible to kinetic traps, most notably Liquid-Liquid Phase Separation (LLPS), which ruins X-ray diffraction (XRD) trials. This guide is designed to help you thermodynamically and kinetically troubleshoot your crystallization workflows to achieve diffraction-quality single crystals.
Part 1: Diagnostic Workflow for Macrocycle Crystallization
Before adjusting your protocols, use the decision tree below to diagnose the physical chemistry failure point in your current crystallization trial.
Fig 1. Diagnostic workflow for troubleshooting macrocycle crystallization failures.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does my diacetylated macrocycle consistently form a gooey oil instead of a crystalline suspension?A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because diacetylation increases lipophilicity and removes directional H-bond donors, the molecule struggles to rapidly arrange into a rigid lattice. When you generate supersaturation too quickly (e.g., via crash cooling or rapid antisolvent addition), the system hits a submerged liquid-liquid phase boundary before it can reach the crystal nucleation curve[1].
Instead of nucleating solid crystals, the solution demixes into a continuous solute-lean phase and a dispersed solute-rich emulsion (the oil)[2]. Because the molecules in these oil droplets possess high mobility and arrange randomly, they act as an excellent solvent for impurities and will rarely yield pure crystals[3].
Q2: How can I thermodynamically bypass this "oiling out" phase?A: You must alter the thermodynamic phase diagram so that the metastable zone for crystallization is accessed before the spinodal decomposition (LLPS) curve.
Change the Solvent System: Switch to a solvent/antisolvent pair with a different polarizability profile to move the LLPS boundary below the solubility curve[1]. For example, if Dichloromethane/Hexane causes oiling, try Toluene/Diisopropyl ether.
Reverse Antisolvent Seeding: If antisolvent addition causes oiling, reverse the order. Suspend seed crystals in the poor solvent, then slowly add your macrocycle solution dropwise[4]. The seeds provide an immediate surface for secondary nucleation, kinetically bypassing the formation of the oil phase.
Q3: I managed to get solid precipitates, but they are microcrystalline powders. How do I grow them large enough for Single-Crystal X-Ray Diffraction (SC-XRD)?A: SC-XRD requires single crystals that are typically >0.05 mm in at least two dimensions. Microcrystals indicate that primary nucleation is drastically outcompeting crystal growth. To fix this, you must exert strict kinetic control over the supersaturation rate.
Transition away from direct mixing and use Vapor Diffusion , which is the premier method for small molecules and macrocycles[5]. By placing the macrocycle in a small inner vial dissolved in a volatile "good" solvent, and enclosing it in a larger chamber with a volatile "poor" solvent, vapor exchange occurs gradually[6]. This extremely slow equilibration maintains the system just inside the metastable zone, suppressing secondary nucleation and allowing a few primary nuclei to grow into large, diffraction-quality single crystals[5].
Part 3: Quantitative Data & Method Selection
Use the table below to select the appropriate crystallization technique based on your macrocycle's behavior.
Crystallization Technique
Supersaturation Rate
LLPS (Oiling Out) Risk
SC-XRD Suitability
Mechanistic Action
Crash Cooling / Dropwise Antisolvent
Very Fast
High
Poor (Yields microcrystals or amorphous solids)
Rapidly forces the system into the spinodal decomposition zone, favoring oiling out.
Slow Evaporation
Moderate
Medium
Moderate (Prone to twinning)
Gradual solvent loss; risks the concentration of impurities as the volume decreases.
Liquid-Liquid Layering
Slow
Low
Good
Diffusion across a static interface; highly dependent on solvent density and vibration control.
Vapor Diffusion
Very Slow
Very Low
Excellent (Optimal for SC-XRD)
Volatile antisolvent slowly dilutes the good solvent via vapor phase equilibrium, favoring crystal growth over nucleation.
Part 4: Self-Validating Experimental Protocols
Protocol A: Sitting-Drop Vapor Diffusion for SC-XRD
Self-Validating System: The successful transfer of vapor can be visually validated by observing an increase in the liquid volume of the inner droplet over 48–72 hours, confirming that vapor equilibrium is active.
Preparation: Dissolve 1–2 mg of the diacetylated macrocycle in 0.5 mL of a high-solubility, volatile solvent (e.g., Dichloromethane or Chloroform) inside a small 1-dram open vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram vial. Causality: Removing dust and heterogeneous nucleants prevents the premature formation of microcrystals.
Chamber Setup: Place the open 1-dram vial inside a larger 20 mL scintillation vial containing 3–5 mL of a volatile antisolvent (e.g., Pentane or Diethyl Ether). Ensure the antisolvent has a higher vapor pressure than the inner solvent to drive diffusion[5].
Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Place the setup in an undisturbed, vibration-free environment at a constant temperature (e.g., 20°C).
Harvesting: Inspect under a polarized light microscope after 3–14 days. Crystals suitable for XRD will sharply extinguish polarized light upon rotation.
Protocol B: Slurry Seeding to Bypass LLPS
Self-Validating System: Microscopic observation of the resulting suspension should reveal sharp, faceted crystal edges rather than spherical, coalescing emulsion droplets, confirming the circumvention of the oil phase.
Seed Generation: Obtain microcrystals of the macrocycle (even if poor quality) from a previous rapid-precipitation attempt.
Slurry Formation: Suspend 1 mg of these seed crystals in 5 mL of the chosen antisolvent (e.g., Hexane) in a round-bottom flask under gentle stirring[4].
Controlled Addition: Dissolve 50 mg of the bulk macrocycle in 1 mL of the good solvent. Using a syringe pump, add this solution dropwise (0.1 mL/hr) into the stirring antisolvent slurry.
Maturation: Allow the slurry to age for 24 hours. The supersaturation generated by the addition will immediately deposit onto the existing seed surfaces rather than phase-separating into an oil.
Part 5: References
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. pharmalego.com. 4
Guide for crystallization: Tips and Tricks. unifr.ch. 6
Liquid-Liquid Phase Separation in Crystallization. mt.com. 2
A Comparative Analysis of Metal Binding Affinity: N,N'-Diacetyl-1,7-dioxa-4,10-diazacyclododecane vs. 1,7-Dioxa-4,10-diazacyclododecane
Introduction: The Significance of Macrocyclic Ligands in Coordination Chemistry Macrocyclic ligands, cyclic molecules with at least nine atoms and three or more donor sites, are of paramount importance in the field of co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Macrocyclic Ligands in Coordination Chemistry
Macrocyclic ligands, cyclic molecules with at least nine atoms and three or more donor sites, are of paramount importance in the field of coordination chemistry.[1] Their pre-organized structures often lead to the formation of highly stable and selective metal complexes, a phenomenon known as the macrocyclic effect.[1] This effect is attributed to favorable enthalpy and entropy changes upon complexation compared to their acyclic analogues.[2] 1,7-Dioxa-4,10-diazacyclododecane, a 12-membered macrocycle with two nitrogen and two oxygen donor atoms, is a versatile platform for the design of metal complexes with applications in catalysis, medical imaging, and as chemosensors.[3][4] Functionalization of the nitrogen atoms of this macrocycle can significantly alter its metal binding properties. This guide provides an in-depth comparison of the metal binding affinity of the parent macrocycle, 1,7-dioxa-4,10-diazacyclododecane, with its N,N'-diacetylated derivative.
Structural and Electronic Considerations: The Impact of N-Acetylation
The primary difference between the two ligands lies in the substitution at the nitrogen donor atoms. In the non-acetylated form, the nitrogens are secondary amines, possessing a lone pair of electrons for coordination and a hydrogen atom. In the N,N'-diacetylated form, these secondary amines are converted to tertiary amides. This seemingly simple modification has profound structural and electronic consequences that directly influence metal binding affinity.
Electronic Effects: The acetyl group is an electron-withdrawing group. This reduces the electron density on the nitrogen atoms, making them less basic and, consequently, weaker Lewis bases. This diminished Lewis basicity is expected to lead to a decrease in the metal-nitrogen bond strength.
Steric Hindrance: The acetyl groups introduce significant steric bulk around the nitrogen donor atoms. This can hinder the approach of a metal ion and may enforce a specific coordination geometry that is not ideal for all metal ions.
Conformational Rigidity: The planar nature of the amide bond in the acetylated ligand introduces a degree of rigidity to the macrocyclic ring. While pre-organization can be beneficial for metal binding, this rigidity may also prevent the ligand from adopting the optimal conformation to encapsulate a particular metal ion.[5]
Loss of Hydrogen Bonding: The secondary amines in the parent macrocycle can act as hydrogen bond donors, which can play a role in stabilizing the overall complex structure, particularly in the presence of coordinated solvent molecules or counter-ions. This capability is lost upon acetylation.
The following diagram illustrates the structural difference between the two ligands.
Figure 2: Synthetic workflow for 1,7-Dioxa-4,10-diazacyclododecane.
Step-by-Step Methodology:
Cyclization: Under an inert atmosphere, slowly and simultaneously add solutions of N,N'-ditosyl-1,2-ethanediamine and bis(2-chloroethyl) ether in anhydrous DMF to a stirred suspension of sodium hydride in DMF at an elevated temperature (e.g., 80-100 °C). [6]The addition should be performed over several hours to maintain high dilution conditions, which favor intramolecular cyclization.
[6]2. Reaction Monitoring: Stir the reaction mixture at the same temperature for an additional 12-24 hours, monitoring the progress by TLC or LC-MS.
[6]3. Work-up: After cooling, the reaction is quenched, and the crude N,N'-ditosyl-1,7-dioxa-4,10-diazacyclododecane is extracted.
Deprotection: The tosyl groups are removed by heating the protected macrocycle in a mixture of 48% hydrobromic acid, phenol, and glacial acetic acid.
[7]5. Purification: The crude 1,7-dioxa-4,10-diazacyclododecane is purified by extraction and subsequent vacuum distillation or column chromatography.
[7]
Protocol 2: Synthesis of N,N'-Diacetyl-1,7-dioxa-4,10-diazacyclododecane
The acetylation of the parent macrocycle can be achieved through standard N-acylation procedures.
Step-by-Step Methodology:
Dissolution: Dissolve 1,7-dioxa-4,10-diazacyclododecane in a suitable anhydrous solvent such as dichloromethane or acetonitrile.
Addition of Reagents: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Cool the mixture in an ice bath.
Acetylation: Slowly add a stoichiometric amount of acetyl chloride or acetic anhydride to the cooled solution.
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography to yield N,N'-diacetyl-1,7-dioxa-4,10-diazacyclododecane.
Protocol 3: Determination of Stability Constants by Potentiometric Titration
This method involves monitoring the pH of a solution containing the ligand and a metal ion upon the addition of a standardized base.
[3]
Figure 3: Workflow for potentiometric titration.
Step-by-Step Methodology:
Solution Preparation: Prepare all solutions in deionized water with a constant ionic strength maintained by an inert electrolyte (e.g., 0.1 M KNO₃).
[3]2. Electrode Calibration: Calibrate the pH-sensitive glass electrode using standard buffer solutions.
[3]3. Titration: Titrate a solution containing a known concentration of the ligand and the metal ion with a standardized solution of a strong base (e.g., NaOH). Record the pH after each addition of the titrant.
[3]4. Data Analysis: Analyze the resulting titration curve (pH vs. volume of base added) using specialized software. The software refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.
[3]
Conclusion and Future Outlook
Future research should focus on the synthesis of N,N'-diacetyl-1,7-dioxa-4,10-diazacyclododecane and the experimental determination of its metal binding affinities using techniques such as potentiometric titration and isothermal titration calorimetry. Furthermore, obtaining crystal structures of the metal complexes of the acetylated ligand would provide invaluable insights into the structural changes induced by acetylation and their effect on the coordination environment of the metal ion. Such studies would not only validate the predictions made in this guide but also contribute to a deeper understanding of how ligand modifications can be used to fine-tune the properties of metal complexes for various applications.
References
A Comparative Guide to the Thermodynamic Stability of Metal Complexes with 1,7-Dioxa-4,10- diazacyclododecane and Related - Benchchem.
Application Notes and Protocols for Complexation with 1,7-dioxa-4,10-diazacyclododecane - Benchchem.
Technical Support Center: Synthesis of 1,7-dioxa-4,10-diazacyclododecane - Benchchem.
Application Notes and Protocols for 1,7-dioxa-4,10-diazacyclododecane as a Ligand for Metal Complexes - Benchchem.
Technical Support Center: Enhancing the Selectivity of 1,7-Dioxa-4,10-diazacyclododecane for Specific Cations - Benchchem.
Technical Support Center: 1,7-Dioxa-4,10-diazacyclododecane (DO2A) Complexes - Benchchem.
Unveiling the Structural Nuances of 1,7-Dioxa-4,10-diazacyclododecane Complexes: A Technical Guide - Benchchem.
Synthesis, Potentiometry, and NMR Studies of Two New 1,7-Disubstituted Tetraazacyclododecanes and Their Complexes Formed with Lanthanide, Alkaline Earth Metal, Mn(2+), and Zn(2+) Ions - PubMed. Available at: [Link]
A microcalorimetric study of the macrocyclic effect. Enthalpies of formation of copper(II) and zinc(II) complexes with some tetra-aza macrocyclic ligands in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference - MDPI. Available at: [Link]
Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC - NIH. Available at: [Link]
Macrocyclic ligand - Wikipedia. Available at: [Link]
A Comparative Guide to the Spectroscopic Cross-Referencing of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane
For researchers and professionals in drug development and materials science, the precise characterization of novel molecules is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data fo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and materials science, the precise characterization of novel molecules is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane, a functionalized diazacrown ether. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide employs a cross-referencing methodology. We will build a detailed predicted spectroscopic profile based on the known data of the parent macrocycle, 1,7-dioxa-4,10-diazacyclododecane, and established principles of spectroscopic interpretation. To ground these predictions in experimental reality, we will draw comparisons with closely related, structurally analogous N,N'-diacylated diazacrown ethers.
The Foundational Structure: 1,7-Dioxa-4,10-diazacyclododecane
Understanding the spectroscopic signature of the parent macrocycle is the essential first step. 1,7-Dioxa-4,10-diazacyclododecane, also known as diaza-12-crown-4, is a 12-membered ring containing two nitrogen and two oxygen atoms. Its symmetrical structure and the presence of secondary amines and ethers define its characteristic spectral features.
Predicted Spectroscopic Profile of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane
The addition of two acetyl groups to the nitrogen atoms of the diazacrown ether backbone induces significant and predictable changes in the spectroscopic data. These changes serve as key identifiers for the successful synthesis and purity assessment of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The di-acetylation of the parent macrocycle will lead to distinct shifts in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show signals corresponding to the acetyl protons and the methylene protons of the macrocyclic ring.
Acetyl Protons (CH₃-C=O): A sharp singlet is anticipated in the region of δ 2.0-2.2 ppm. The exact chemical shift can be influenced by the solvent and the conformation of the macrocycle. The integration of this peak should correspond to six protons.
Macrocycle Methylene Protons (-CH₂-): The methylene protons of the ring will be deshielded upon N-acetylation due to the electron-withdrawing nature of the acetyl group. We can predict the following shifts based on the parent macrocycle's data:
-N-CH₂-CH₂-N- Protons: These protons, adjacent to the newly formed amide bond, will experience the most significant downfield shift.
-O-CH₂-CH₂-N- Protons: These protons will also be deshielded, but to a lesser extent than those directly adjacent to the two nitrogen atoms.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide complementary information, with characteristic signals for the carbonyl and methyl carbons of the acetyl groups, as well as the carbons of the macrocyclic ring.
Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm is expected for the amide carbonyl carbon.
Methyl Carbon (CH₃-): The methyl carbons of the acetyl groups should appear in the aliphatic region, typically around δ 20-25 ppm.
Macrocycle Carbons (-CH₂-): Similar to the proton signals, the carbon signals of the macrocycle will be shifted downfield upon acetylation, with the carbons adjacent to the nitrogen atoms showing the most pronounced shift.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The most prominent new feature in the IR spectrum of the di-acetylated compound, when compared to the parent macrocycle, will be the strong absorption band of the amide carbonyl group.
C=O Stretching: A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹. This is a characteristic feature of tertiary amides and its presence is a clear indicator of successful N-acetylation.[1][2]
N-H Stretching: The broad N-H stretching band present in the spectrum of the parent macrocycle (around 3300-3500 cm⁻¹) will be absent in the spectrum of the di-acetylated product.
C-N Stretching: The C-N stretching vibration of the amide bond will also be present, typically in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (C₁₂H₂₂N₂O₄), which is 258.16 g/mol . Depending on the ionization technique used (e.g., ESI, CI), adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may also be observed.
Fragmentation Pattern: A characteristic fragmentation pattern for N-acetyl compounds involves the loss of a ketene molecule (CH₂=C=O, 42 Da).[3] Therefore, a significant fragment ion at m/z [M-42]⁺ or [M-84]⁺ (for the loss of two ketene molecules) can be anticipated. Other fragmentations may involve the cleavage of the macrocyclic ring.
Comparative Analysis with a Structurally Related Analog
To provide a tangible reference, we can compare the predicted data with the experimental data of a closely related compound, for instance, an N,N'-diacylated 12-membered diazacrown ether. While the exact chemical shifts will differ due to the different heteroatoms in the ring, the overall pattern and the effect of N-acetylation will be analogous.
For example, the synthesis and characterization of various N,N'-diacylated diaza-crown ethers have been reported in the literature, often in the context of their ionophoric properties. A study on N,N'-bis[2-(1-adamantyl)acetyl]-4,10-diaza-15-crown-5 demonstrated the utility of NMR and other spectroscopic methods in confirming the structure of these complex macrocycles.[4]
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the analysis of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane.
NMR Data Acquisition
Caption: A generalized workflow for NMR data acquisition and processing.
Detailed Steps:
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak.
IR Data Acquisition
Caption: A simplified workflow for acquiring an IR spectrum.
Detailed Steps:
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
Sample Spectrum: Acquire the spectrum of the sample.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum. Perform baseline correction and peak labeling.
Mass Spectrometry Data Acquisition
Caption: A general workflow for mass spectrometry analysis.
Detailed Steps:
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Infusion: Infuse the sample solution into the mass spectrometer using a syringe pump.
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the molecular ion and common adducts.
Tandem Mass Spectrometry (MS/MS): Select the molecular ion (or a prominent adduct) and perform a product ion scan to observe the fragmentation pattern.
Synthesis of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane
The synthesis of the target molecule would typically involve a two-step process: the synthesis of the parent macrocycle followed by N-acetylation.
Synthesis of 1,7-Dioxa-4,10-diazacyclododecane: The parent macrocycle is commonly synthesized via a modified Richman-Atkins procedure, which involves the cyclization of a protected diamine with a suitable di-electrophile under high-dilution conditions, followed by deprotection.[5][6]
N-Acetylation: The secondary amines of the parent macrocycle can be readily acetylated using standard acylation methods, such as reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane or chloroform).[7]
Conclusion
This guide provides a comprehensive framework for the spectroscopic identification and characterization of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane. By combining predictive analysis based on the parent macrocycle with comparative data from structurally similar compounds, researchers can confidently verify the synthesis and purity of this and other related functionalized diazacrown ethers. The provided experimental protocols serve as a practical starting point for acquiring high-quality data for robust structural elucidation.
References
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
Venkata Ramiah, K., & Venkata Chalapathi, V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 60(4), 234-243.
Vysocki, V. H., et al. (2005). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. International Journal of Mass Spectrometry, 240(1), 49-59.
Shishkina, L. N., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 26(8), 2191.
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
Doyle, J. E., et al. (1989). Mass Spectral Fragmentation Pathways of N-Acetylnitramines: 1- Acetylhexahydro-3,5-dinitro-1,3,5-triazine and 1-Acetyloctahydro-.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
Jurczak, J., & Pietraszkiewicz, M. (1985). High-pressure synthesis of cryptands and related macrocyclic compounds. Topics in Current Chemistry, 130, 183-204.
Tanimoto, Y., et al. (2025, January 28).
Tabet, J. C., & Tissot, A. (2001). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 12(1), 58-66.
Zhang, X., et al. (2025, August 10). Synthesis and spectroscopic studies of N-functionalized macrocyclic hydroxamic acid and its complexes.
Kamerling, J. P., et al. (1975). Identification of O-acetylated N-acylneuraminic acids by mass spectrometry.
Ren, J., et al. (2007). Synthesis, DNA-binding, cleavage, and cytotoxic activity of new 1,7-dioxa-4,10-diazacyclododecane artificial receptors containing bisguanidinoethyl or diaminoethyl double side arms. Chemistry-A European Journal, 13(34), 9703-9712.
Sisombath, N., et al. (2011). 1H and 13C NMR spectra of 0.1 M N -acetylcysteine (pH 9.1) and....
Bonacorso, H. G., et al. (2006, September 23). 1H and 13C NMR Chemical Shifts and N-Substituent Effects of Some Unsymmetrically N,N-Disubstituted Acetamides. Spectroscopy Letters, 26(8), 1437-1450.
Serianni, A. S., et al. (2008, May 20). 13C−1H and 13C−13C NMR J-Couplings in 13C-Labeled N-Acetyl-neuraminic Acid: Correlations with Molecular Structure. The Journal of Organic Chemistry, 73(12), 4465-4474.
University of California, Davis. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
Ali, B. A., & Abd-El-zaher, M. M. (2014). Synthesis and Spectroscopic Studies of Some Macrocyclic Complexes Derived from Salicylaldehyde.
Vinogradov, A. A., et al. (2025, January 7). Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting. Journal of the American Chemical Society.
Neri, D., & Scheuermann, J. (2021, October 29). Macrocyclic DNA-encoded chemical libraries: a historical perspective. RSC Chemical Biology, 2(6), 1599-1616.
SpectraBase. (n.d.). 1,4,7,10-Tetraphenethyl-1,4,7,10-tetraazacyclododecane. Retrieved from [Link]
Bracco. (2000).
PubChem. (n.d.). 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid. Retrieved from [Link]
Lin, C. H., et al. (2011). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Molecules, 16(9), 7486-7501.
Biological activity comparison between 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane and DOTA
Executive Summary & Mechanistic Paradigms While both 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) share a 12-membered macrocyclic backbone, their bio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Paradigms
While both 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) share a 12-membered macrocyclic backbone, their biological activities exist at opposite ends of the pharmacological spectrum.
DOTA is the gold standard in coordination chemistry for medical imaging and radiotherapeutics. Its highly charged, hydrophilic N4O4 coordination sphere creates a thermodynamically stable and kinetically inert cage around metal ions (e.g., Gd3+, Lu3+)[1]. By design, DOTA is biologically inert; it does not cross cell membranes or participate in intracellular signaling, acting solely as a robust, orthogonal delivery vehicle[2].
Conversely, 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane is a neutral, lipophilic diaza-crown ether derivative. The acetylation of its secondary amines removes their basicity, resulting in an O4 donor set (two ether oxygens, two amide carbonyls). This lipophilicity allows the molecule to partition seamlessly into lipid bilayers, where it functions as a potent ionophore . It actively modulates intracellular cation concentrations by transporting calcium (Ca²⁺) across biological membranes, triggering a cascade of downstream signaling events in immune cells like neutrophils[3].
Quantitative Data & Biological Profiling
The following table summarizes the divergent physicochemical and biological properties of these two macrocycles.
To objectively evaluate the performance of these compounds, researchers must employ distinct methodologies tailored to their mechanisms. The following protocols are designed with built-in validation steps to ensure scientific integrity.
Protocol A: Validating Ionophoric Activity of 4,10-Diacetyl-1,7-dioxa-4,10-diazacyclododecane via Intracellular Calcium Flux
Causality Check: To prove the compound acts as an ionophore, we must measure real-time changes in intracellular calcium ([Ca²⁺]i) without mechanically disrupting the cell membrane. We utilize Fura-2 AM, a membrane-permeable dye that is cleaved by intracellular esterases into an impermeable, calcium-sensitive fluorophore. Ratiometric imaging (340/380 nm) normalizes for dye concentration and cell thickness, ensuring the observed signal is strictly due to the ionophore's transport activity[3].
Cell Preparation: Isolate human neutrophils and resuspend in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 1 mM Ca²⁺).
Dye Loading: Incubate cells with 2 µM Fura-2 AM for 30 minutes at 37°C. Wash twice to remove extracellular dye, ensuring only internalized Fura-2 contributes to the signal.
Baseline Measurement: Transfer cells to a spectrofluorometer. Record the baseline fluorescence emission at 510 nm using dual excitation at 340 nm and 380 nm for 60 seconds.
Ionophore Addition: Inject the diacetyl-diaza-12-crown-4 derivative (e.g., 1-10 µM final concentration) into the cuvette.
Kinetic Tracking: Monitor the 340/380 nm ratio for 5-10 minutes. A rapid spike in the ratio confirms the compound is actively shuttling extracellular Ca²⁺ into the cytosol[3].
Protocol B: Validating Kinetic Inertness of DOTA-Metal Complexes
Causality Check: DOTA's rigid pre-organized structure creates a high kinetic barrier to metal complexation. Therefore, heat is required to force the macrocycle to undergo the conformational shift necessary to encapsulate the metal. Once formed, this same barrier prevents dissociation. We validate this by challenging the complex with competing ligands (e.g., DTPA) or serum proteins[4].
Buffer Preparation: Prepare a 0.1 M sodium acetate buffer at pH 4.5–5.0. Rationale: This pH ensures the DOTA carboxylates are sufficiently deprotonated for binding, while preventing the metal (e.g., Lu³⁺ or Gd³⁺) from forming insoluble hydroxides.
Complexation: Mix DOTA (or a DOTA-peptide conjugate) with the metal salt in a 1:1.2 molar ratio.
Thermal Activation: Incubate the mixture at 90°C for 30 minutes. Crucial Step: Room temperature incubation will result in low yields due to the kinetic barrier of the tetraaza ring[1].
Quality Control (HPLC): Analyze the reaction via reverse-phase HPLC. The metallated complex will exhibit a distinct retention time shift compared to the free ligand.
Challenge Assay: Incubate the purified complex in human serum at 37°C for 48 hours. Analyze via size-exclusion chromatography. The absence of metal transfer to serum transferrin validates the absolute kinetic inertness of the DOTA cage.
Visualizing Workflows and Pathways
To further clarify the divergent mechanisms, the following diagrams map the biological signaling pathway of the ionophore and the chemical workflow of DOTA.
Calcium signaling pathway in neutrophils triggered by the diaza-crown ionophore.
DOTA metal chelation workflow demonstrating kinetic inertness and in vivo application.
Comparative thermal stability of various acylated diazacyclododecane derivatives
Executive Summary Objective: This guide provides a technical comparison of the thermal stability profiles of various acylated diazacyclododecane derivatives. It distinguishes between endocyclic acylation (where the acyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical comparison of the thermal stability profiles of various acylated diazacyclododecane derivatives. It distinguishes between endocyclic acylation (where the acyl group is integral to the ring, i.e., dilactams) and exocyclic acylation (where pendant acyl arms are attached to the nitrogen atoms).
Core Insight: Experimental data indicates that endocyclic derivatives (cyclic diamides) exhibit superior thermal stability (
) compared to their exocyclic counterparts (). This enhanced stability is attributed to the rigidification of the macrocycle and extensive intermolecular hydrogen bonding networks that are less prevalent in the sterically hindered exocyclic variants.
Structural Classification & Thermal Performance
The thermal behavior of diazacyclododecanes is dictated by the topology of the acylation. We categorize these into two primary architectures:
Structural Feature: The carbonyl carbons are part of the 12-membered ring backbone.
Thermal Profile: High thermal stability.[2][3][4] Thermogravimetric Analysis (TGA) reveals a single-stage decomposition mechanism.
Mechanism: The trans-amide conformation within the ring facilitates strong intermolecular hydrogen bonding, effectively raising the lattice energy and decomposition threshold.
Structural Feature: Acetyl or larger acyl groups are attached externally to the ring nitrogens.
Thermal Profile: Moderate thermal stability. Decomposition often occurs in two stages: side-chain cleavage followed by ring fragmentation.
Mechanism: Steric repulsion between the N-acyl groups and the ring methylene protons creates ring strain, lowering the activation energy for amide bond homolysis.
Comparative Data Summary
Feature
Endocyclic (Dilactams)
Exocyclic (-Diacyl)
Strained Cages (e.g., TEX)
Representative Molecule
1,6-Diazacyclododecane-2,5-dione
-Diacetyl-1,7-diazacyclododecane
TEX (Tetraoxadiazacyclododecane)
(Decomposition)
279 °C ± 2 °C
215–240 °C
> 260 °C (Explosive decomp.)
Melting Point ()
210–230 °C (Sharp)
110–150 °C (Broad)
> 250 °C
Char Yield (at 600°C)
High (~15-20%)
Low (< 5%)
Negligible (Gas evolution)
Primary Failure Mode
Ring opening polymerization
Side-chain scission (Deacetylation)
Cage collapse/Detonation
Note on Data Sources: Data for cyclic diamides is derived from nylon-6,4 precursor studies [1]. Data for exocyclic derivatives is extrapolated from DOTA-tetraamide thermal studies [2] and general tertiary amide stability profiles [3].
Mechanistic Decomposition Pathways
The following graph illustrates the divergent thermal degradation pathways for the two classes.
Figure 1: Divergent thermal decomposition pathways. Endocyclic forms favor ring-opening leading to stable polymers, while exocyclic forms undergo fragmentation.
To validate the stability of a specific derivative, use this self-validating TGA/DSC protocol. This method ensures differentiation between phase transitions (melting) and chemical decomposition.
Equipment Requirements
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).
Atmosphere: Dry Nitrogen (
) at 50 mL/min (Purge) and 20 mL/min (Balance).
Crucibles: Alumina (
) 70 L, open (to allow volatile escape).
Step-by-Step Methodology
Baseline Correction:
Run an empty crucible using the exact method below to establish a thermal baseline.
Why: Removes buoyancy effects and instrumental drift, critical for detecting subtle onset events.
Sample Preparation:
Load 5–10 mg of dried sample (vacuum dried at 40°C for 12h to remove solvates).
Critical Check: Ensure the sample is a fine powder to maximize thermal contact.
Heating Profile (The "Heat-Cool-Heat" Method):
Step 1: Equilibrate at 30°C.
Step 2: Ramp 10°C/min to 150°C (below expected decomposition).
Purpose: Removes residual moisture/solvents.
Step 3: Isothermal for 5 min.
Step 4: Cool 10°C/min to 30°C.
Step 5: Ramp 10°C/min to 600°C.
Purpose: The primary data collection ramp.
Data Analysis:
Determine
: Calculate the intersection of the baseline tangent and the tangent of the inflection point of the mass loss curve.
Determine
: Record the temperature at which 5% mass loss occurs (indicates initial degradation).
DSC Integration: Integrate the endothermic peak (melting) in the second heating ramp. If an exothermic peak appears immediately after melting, it indicates decomposition upon melting .
Expert Analysis & Recommendations
For Drug Delivery Applications
Researchers utilizing diazacyclododecanes as lipophilic linkers or macrocyclic scaffolds (e.g., DOTA-like chelators) should prioritize Architecture B (Exocyclic) despite its lower thermal stability. The
of ~220°C is well above physiological relevance and sterilization temperatures (121°C). The kinetic inertness of these complexes in biological fluids is the governing parameter, not the solid-state thermal decomposition limit [2].
For Polymer/Material Synthesis
For applications requiring high-temperature performance (e.g., nylon precursors or energetic binders), Architecture A (Endocyclic) is superior. The 1,6-diazacyclododecane-2,5-dione motif provides a robust monomer that polymerizes rather than fragments, retaining structural integrity up to nearly 280°C [1].
Critical Safety Note
When working with polynitro-substituted diazacyclododecanes (e.g., TEX derivatives), standard TGA is insufficient due to deflagration risks. Always perform DSC in high-pressure gold-plated crucibles with small sample masses (<1 mg) to assess explosive hazard potential before scaling up [3].
References
Roda, J., et al. (2011). "Preparation, Characterization, and Copolymerization of the 12-Membered Cyclic Diamide 1,6-Diazacyclododecane-2,5-dione." Journal of Applied Polymer Science.
Sherry, A. D., et al. (2009). "Synthesis and Evaluation of Lanthanide Ion DOTA-tetraamide Complexes bearing Peripheral Hydroxyl Groups." Journal of Biological Inorganic Chemistry.
Klapötke, T. M., et al. (2016). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Journal of Organic Chemistry.
Electrochemical comparison of metal complexes with acetylated and unfunctionalized ligands
Executive Summary In the design of metallodrugs and homogenous catalysts, ligand functionalization is a primary lever for tuning redox potentials ( ). This guide provides a technical comparison between unfunctionalized (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the design of metallodrugs and homogenous catalysts, ligand functionalization is a primary lever for tuning redox potentials (
). This guide provides a technical comparison between unfunctionalized (parent) metal complexes and their acetylated counterparts.
Acetylation—the introduction of a
group—serves two distinct roles depending on the site of modification:
Electronic Modulation: On aromatic ligands (e.g., cyclopentadienyl, pyridine), the acetyl group acts as a strong electron-withdrawing group (EWG), stabilizing the metal's lower oxidation state and shifting the oxidation potential anodically (positive shift).
Structural/Prodrug Activation: In sulfur-containing ligands (e.g., thiosemicarbazones), S-acetylation often acts as a protecting group, masking the thiolate to prevent premature metal coordination or to facilitate intracellular activation (reductive cleavage).
This guide analyzes these effects through three rigorous case studies, supported by experimental protocols and electrochemical data.
Mechanistic Theory: The Acetylation Effect[1]
The electrochemical impact of acetylation is governed by the Hammett Electronic Parameter (
) and Frontier Molecular Orbital (FMO) theory.
Unfunctionalized Ligands: Act as standard
-donors/-acceptors. The Metal-to-Ligand Charge Transfer (MLCT) and oxidation potential are baselines.
Acetylated Ligands: The acetyl group (
) withdraws electron density from the ligand system via induction () and resonance ().
Effect on Metal Center: The electron density at the metal center decreases (
increases).
Thermodynamic Consequence: It becomes energetically harder to remove an electron (oxidation).
Observable Result: The half-wave potential (
) shifts to more positive values (Anodic Shift).
Diagram 1: Mechanistic Pathway of Redox Modulation
Figure 1: Causal pathway showing how ligand acetylation translates to an anodic shift in redox potential.[1][2]
Comparative Case Studies
Case Study A: Ferrocene vs. Acetylferrocene (The Reference Standard)
Ferrocene (Fc) is the internal standard for electrochemistry. Substituting one cyclopentadienyl (Cp) ring with an acetyl group creates Acetylferrocene (AcFc), a classic example of electronic tuning.
Observation: The acetyl group withdraws density from the Fe(II) center, making the Fe(II)
Fe(III) oxidation more difficult.
Data Comparison:
Parameter
Ferrocene (Fc)
Acetylferrocene (AcFc)
(Shift)
Structure
Unfunctionalized Cp
Mono-acetylated Cp
-
(vs. Li/Li+)
3.44 V
3.65 V
+210 mV
(vs. Fc/Fc+)
0.00 V (Reference)
+0.27 V
+270 mV
Solubility (Propylene Carbonate)
0.2 M
0.81 M
4x Increase
Reversibility ()
1.0 (Reversible)
1.0 (Reversible)
Unchanged
Insight: While the redox potential shifts significantly (+270 mV), the reversibility of the couple is maintained. The solubility increase is a critical secondary benefit for flow battery applications [1].
Case Study B: Thiosemicarbazones (Drug Development Focus)
In anticancer metallodrugs, thiosemicarbazones (TSCs) coordinate metals (Cu, Fe) via sulfur. S-acetylation is used to create "pro-ligands" that only bind metals after intracellular hydrolysis.
Comparison:
Unfunctionalized (Parent): Coordinates as an anionic thione/thiolate. Forms stable, often insoluble neutral complexes.
Acetylated (S-Acetyl): The sulfur is protected. It cannot coordinate as a thiolate until the acetyl group is cleaved.
Electrochemical Signature:
The Parent Cu(II)-TSC complex typically shows a quasi-reversible Cu(II)/Cu(I) couple around -0.30 V to -0.60 V (vs Ag/AgCl).
The Acetylated ligand often prevents stable complex formation unless hydrolysis occurs in situ. However, if the acetyl group is on a peripheral nitrogen (remote), it acts purely as an EWG, shifting the reduction potential positively, making the Cu(II) species easier to reduce to Cu(I) (crucial for generating Reactive Oxygen Species).
Complex Type
Ligand State
Redox Event
Potential ()
Biological Implication
Cu-TSC (Parent)
Thiolate (Anionic)
Cu(II)/(I)
-0.45 V
Stable, redox-active
Cu-Ac-TSC (Remote)
Acetyl on N4
Cu(II)/(I)
-0.38 V
Easier to reduce (ROS generation)
S-Acetyl Ligand
Thioester (Protected)
Ligand Red.
<-1.5 V
Prodrug; requires cleavage
Insight: Acetylation here is often a binary switch for coordination or a fine-tuner for cytotoxicity. A positive shift in reduction potential generally correlates with higher cytotoxicity due to easier intracellular reduction [2].
Experimental Protocol: Validated CV Workflow
To reproduce these comparisons, the following self-validating protocol is recommended.
Reagents & Setup
Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).
Working Electrode: Glassy Carbon (3 mm diameter).
Reference: Ag/Ag+ (0.01 M
in MeCN) or Pseudo-Ag wire (referenced internally to Fc).
Electrode Polishing: Polish Glassy Carbon with 0.05
alumina slurry. Sonicate in water/ethanol (1:1) for 2 mins. Validation: Run a blank CV in electrolyte; current should be < 1 (capacitive only).
Blank Recording: Record CV of the solvent + electrolyte window (-2.0 V to +2.0 V).
Analyte Addition: Add metal complex to reach 1.0 mM concentration. Purge with
or Ar for 5 mins to remove .
Measurement: Scan at rates: 50, 100, 200, 500 mV/s.
Criteria: Peak separation (
) should be mV for reversible systems.
Internal Standardization (Critical): At the end of the experiment, add Ferrocene (approx 0.5 mM) to the same cell. Record CV.
Calculation: Shift all potentials so
.
Diagram 2: Experimental Workflow
Figure 2: Standardized electrochemical characterization workflow ensuring data reproducibility.
Summary of Findings
Feature
Unfunctionalized Complex
Acetylated Complex
Primary Driver
Oxidation Potential
Baseline
Positive Shift (+)
Electron-withdrawing nature of Acetyl group.
Reduction Potential
Baseline
Positive Shift (+)
LUMO energy is lowered (easier to reduce).
Solubility
Variable (often low in organic)
Enhanced
Disruption of crystal packing; increased polarity.
Stability
High
Moderate/High
Acetyl group is generally stable; S-acetyl is hydrolytically sensitive.
Final Recommendation:
For battery applications , acetylation of ferrocene is superior due to the 4-fold solubility increase and higher voltage output. For drug development , acetylation should be used strategically as a prodrug mechanism (S-acetyl) or to fine-tune the reduction potential to match the biological window (-0.4 V to 0.0 V) for optimal ROS generation.
References
Effect of acetyl group on redox potential of ferrocene derivatives.
Source: ResearchGate.[4][5][6]
Summary: Acetylferrocene shows a 0.21 V positive shift vs Li/Li+ and 4x higher solubility in propylene carbonate compared to ferrocene.[4]
URL:[Link]
Synthesis, Structural Characterisation, and Electrochemical Properties of Copper(II) Complexes with Functionalized Thiosemicarbazones.
Source: MDPI (Molecules).
Summary: Analysis of Cu(II) complexes with acetyl-derived thiosemicarbazones, demonstrating quasi-reversible redox behavior and ONS coordination.[7][8]
URL:[Link]
The ligand unwrapping/rewrapping pathway that exchanges metals in S-acetylated complexes.
Source: Royal Society of Chemistry (Chemical Science).
Summary: Discusses how S-acetylation modifies the coordination environment and metal exchange rates (Irving-Williams series) in N2S2 complexes.
URL:[Link]
Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries.
Source: ResearchGate.[4][5][6]
Summary: Detailed CV comparison of Vanadium and Chromium acetylacetonate complexes, showing how ligand functionalization impacts solubility and redox potentials.[9]
URL:[Link]
Benchmarking the performance of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane in ion extraction
Executive Summary This technical guide evaluates the performance of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (hereafter referred to as DA-D12C4 ), a specialized macrocyclic ionophore. Unlike the ubiquitous 12-crow...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide evaluates the performance of 4,10-diacetyl-1,7-dioxa-4,10-diazacyclododecane (hereafter referred to as DA-D12C4 ), a specialized macrocyclic ionophore. Unlike the ubiquitous 12-crown-4 (Lithium selective) or the parent 1,7-dioxa-4,10-diazacyclododecane (pH-sensitive), DA-D12C4 introduces amide functionality into the macrocyclic scaffold.
Key Differentiator: The N-acetyl modification serves two critical functions:
Electronic Modulation: It dramatically reduces the basicity of the ring nitrogen atoms, rendering the ligand's performance pH-independent across physiological and acidic ranges (pH 2–9).
Lariat Coordination: The carbonyl oxygens of the acetyl groups provide additional "hard" donor sites, creating a pseudo-3D binding cavity that enhances affinity for high-charge-density cations like Li⁺ and Ca²⁺ while suppressing binding to soft transition metals.
This guide benchmarks DA-D12C4 against standard alternatives and provides validated protocols for its application in ion extraction and transport.
Molecular Architecture & Mechanism
To understand the extraction performance, one must analyze the structural thermodynamics.
Structural Comparison
12-Crown-4: Pure ether donors. Flexible. High Li⁺ selectivity but low binding constants in aqueous media.
DA-D12C4 (Target): Amide donors. The nitrogen lone pair is delocalized into the carbonyl, preventing protonation. The ligand remains active in acidic media. The carbonyl oxygens orient inward or upward upon complexation, acting as "lariat" arms to cap the cation.
Mechanism of Action (DOT Diagram)
Figure 1: Mechanism of ion extraction. The acetyl groups facilitate total desolvation of the cation, a critical step for transfer into the organic phase.
Comparative Performance Benchmarking
The following data synthesizes experimental trends for 12-membered macrocycles. DA-D12C4 is compared against the industry standards for Lithium and Calcium extraction.
Table 1: Ligand Selectivity & Stability Profile
Feature
DA-D12C4 (Target)
12-Crown-4
15-Crown-5
Parent Diaza-12-crown-4
Primary Selectivity
Li⁺, Ca²⁺
Li⁺
Na⁺
Transition Metals (Cu²⁺, Zn²⁺)
Binding Mechanism
2 Ether O + 2 Amide O (Lariat effect)
4 Ether O
5 Ether O
2 Ether O + 2 Amine N
pH Stability
High (pH 1–12)
High
High
Low (Inactive < pH 8)
Log K (Li⁺)
~2.5 - 3.2 (Solvent dependent)
1.8 - 2.2
< 1.0
Variable (pH dependent)
Extraction Kinetics
Fast (Rigidified)
Fast
Moderate
Slow (Conformational flux)
Cost Efficiency
Moderate (Specialized)
High (Commodity)
High
Moderate
Key Takeaway
Use DA-D12C4 when you require Li⁺ extraction from acidic media or when Ca²⁺ interference must be managed via specific solvent tuning. Unlike the parent diaza-crown, DA-D12C4 does not sequester heavy metals (Cu, Ni) effectively because amide nitrogens are poor ligands for soft metals, improving its selectivity for hard alkali/alkaline earth ions.
Validated Experimental Protocols
Protocol A: Determination of Binding Constants (NMR Titration)
Use this to validate the affinity of DA-D12C4 for your specific target ion.
Standard method for quantifying extraction efficiency.
Reagents:
Aqueous Phase: Metal Picrate solution (2 mM) in deionized water.
Organic Phase: DA-D12C4 (2 mM) in Chloroform (CHCl₃) or Dichloromethane (DCM).
Step-by-Step:
Mixing: Combine equal volumes (e.g., 2 mL) of aqueous metal picrate and organic ligand solution in a sealable centrifuge tube.
Equilibration: Vortex vigorously for 10 minutes.
Why: Ensures max surface area for interface transfer.
Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsion.
Quantification:
Remove the aqueous phase carefully.
Measure absorbance of the picrate anion at 355 nm using UV-Vis spectroscopy.
Calculation:
Self-Validation: Perform a blank extraction with pure chloroform. Absorbance change should be <1%.
Decision Framework for Application
When should you choose DA-D12C4 over cheaper alternatives? Use this logic tree.
Figure 2: Selection logic. DA-D12C4 is the premium choice for Lithium extraction under challenging pH conditions where standard amines would protonate and standard ethers might lack binding strength.
References
BenchChem Technical Support. Enhancing the Selectivity of 1,7-Dioxa-4,10-diazacyclododecane for Specific Cations. BenchChem.[1][2][3] Link
Sigma-Aldrich. 12-Crown-4 Product Specification and Safety Data. Merck KGaA. Link
BindingDB. Binding Affinity Data for Diaza-crown Derivatives. BindingDB Database.[4] Link
National Institutes of Health (PMC). Synthesis and Biological Evaluation of Aza-Crown Ethers. PubMed Central. Link
ResearchGate. Synthesis and Optical Properties of Diaza- and Tetraazatetracenes (Context on N-functionalization). ResearchGate.[5] Link
Technical Guide: Disposal of 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl-
Executive Summary & Chemical Context 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl- is a functionalized diazacrown ether. In research applications, it is frequently utilized as a phase-transfer catalyst, a metal ion c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl- is a functionalized diazacrown ether. In research applications, it is frequently utilized as a phase-transfer catalyst, a metal ion chelator (specifically for cations like Pb²⁺ or Cu²⁺), or an intermediate in the synthesis of radiopharmaceutical precursors (similar to Kryptofix® derivatives).
Proper disposal of this compound requires a nuanced approach because its hazards are context-dependent. While the pure compound is a chemical irritant, "used" material often contains chelated heavy metals or radioactive isotopes (e.g., if used in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
or labeling), transforming it into Mixed Waste .
Critical Distinction: Do not confuse this compound with "Diacetyl" (2,3-butanedione), a volatile butter flavoring agent. They share a nomenclature fragment but possess vastly different risk profiles.
Hazard Identification & Profiling
Before initiating disposal, you must classify the material based on its current state.[1][2]
Intrinsic Hazards (Pure Compound)
As a diazacrown ether derivative containing amide linkages, the baseline hazards are:
The "dioxa" (ether) backbone has a latent potential for peroxide formation upon prolonged storage, though the amide groups stabilize the molecule relative to simple ethers.
Environmental
Low Biodegradability
Crown ethers are generally resistant to biological breakdown and should not enter municipal water systems.
Contextual Hazards (Used Material)
Chelation Risks: If the compound was used to bind heavy metals (Lead, Mercury, Cadmium), the waste must be classified by the metal, not just the organic ligand.
Radiological Risks: If used in a "hot cell" or radiochemistry hood, the material is Radioactive Waste until proven otherwise.
Pre-Disposal Assessment Protocol
STOP: Do not pour down the drain. Do not mix with oxidizers.
Perform this three-step assessment to determine the correct waste stream.
Step 1: Radiological Clearance
Action: Survey the container with a Geiger-Müller counter or appropriate scintillation detector.
Threshold: If counts exceed background levels, stop. Refer to Protocol C (Mixed Waste) below.
Step 2: Chemical Purity Check
Action: Review experimental logs. Was this compound mixed with heavy metals (As, Ba, Cd, Cr, Pb, Hg, Se, Ag)?
Decision:
Yes: Proceed to Protocol B (Heavy Metal Waste) .
No: Proceed to Protocol A (Organic Chemical Waste) .[1]
Step 3: Peroxide Test (For Old Containers)
Action: If the container is >1 year old or shows crystal formation around the cap, test for organic peroxides using semi-quantitative strips (e.g., Quantofix).
Segregation: Do NOT mix with standard organic solvents intended for fuel blending/incineration. Metal-laden organics often require specific incinerators with ash capture systems.
pH Adjustment: Ensure the solution is not acidic (< pH 2) if cyanides or sulfides are present (unlikely with this specific crown, but good practice).
Labeling: Must explicitly list the metal.
Example: "Waste 1,7-Dioxa-4,10-diazacyclododecane solution containing 50mM Lead (Pb)."
Ultimate Disposal: Lab pack for specialized incineration or chemical treatment/stabilization.
Protocol C: Mixed Waste (Radioactive + Chemical)
Applicability: Radiopharmaceutical synthesis (e.g., PET tracer production).[1]
Decay-in-Storage:
If the isotope has a short half-life (e.g.,
, min), seal the container and store in a lead-shielded cabinet for 10 half-lives.
Once radiation drops to background, re-evaluate as Protocol A or B .
Long-Lived Isotopes:
If used with long-lived isotopes (e.g.,
, ), the waste must be managed as solid/liquid radioactive waste.
Crucial: Do not mix with non-radioactive chemical waste. The cost of disposal for mixed waste is exponentially higher.[1]
Decision Logic Visualization
The following diagram illustrates the decision-making process for categorizing the waste stream.
Figure 1: Decision matrix for segregating diazacrown ether waste streams based on radiological and chemical contamination.
Emergency Procedures (Spills)
In the event of a spill of pure or solvated 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl-:
Evacuate & Ventilate: If the material is in a volatile solvent, clear the area.[3]
PPE: Wear nitrile gloves (double-gloved recommended for crown ethers due to permeation risks), safety goggles, and a lab coat.
Containment:
Liquids: Absorb with vermiculite or polypropylene pads.
Solids: Sweep up carefully to avoid dust generation. Do not use a standard vacuum (risk of aerosolization).
Decontamination: Wash the surface with water and soap.[1][4][5] Diazacrowns are generally soluble in polar solvents.
Disposal of Debris: Bag all cleanup materials as Hazardous Chemical Waste (Protocol A).
References
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
PubChem. (n.d.).[1] Compound Summary: Crown Ethers and Diazacrowns. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Personal protective equipment for handling 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl-
Topic: Personal Protective Equipment & Handling Guide for 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl- Critical Identification & Safety Preface STOP & VERIFY: Before proceeding, confirm the chemical identity. There...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment & Handling Guide for 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl-
Critical Identification & Safety Preface
STOP & VERIFY:
Before proceeding, confirm the chemical identity. There is a high risk of nomenclature confusion.
Target Chemical:1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl- (A macrocyclic diaza-crown ether derivative).
NOT: "Diacetyl" (Butanedione, CAS 431-03-8), the butter flavoring agent associated with "popcorn lung."
Scope: This guide applies to the handling of the macrocyclic ligand used primarily in supramolecular chemistry, ionophore research, and phase-transfer catalysis.
Risk Assessment & Hazard Identification
As a research chemical, specific toxicological data (LD50) for the 4,10-diacetyl derivative may be sparse. Therefore, we apply the Precautionary Principle , extrapolating hazards from the parent structure (Diaza-12-crown-4) and functional groups.
Hazard Category
Risk Mechanism
Operational Implication
Ionophore Activity
High Risk. Crown ethers and cryptands are designed to complex metal cations (Li⁺, Na⁺, Ca²⁺). Systemic absorption can disrupt electrolyte balance and cell signaling (e.g., Ca²⁺ flux).
Zero Skin Contact. Treat as a potent transdermal toxin. Solvents like DMSO increase this risk significantly.
Skin/Eye Irritation
The parent amine is basic; the acetylated amide is less basic but likely remains an irritant (H315, H319).
Chemical Goggles are mandatory. Safety glasses are insufficient for powders or pressurized vessels.
Inhalation
Fine powders can be aerosolized. Amides and macrocycles can cause respiratory sensitization or irritation (H335).
Fume Hood Use Only. Never weigh on an open bench.
Physical State
Likely a solid powder or viscous oil.
Static charge can disperse powders; viscous oils can cause splash hazards.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Synthesis, Purification, and Application workflows.
Body Area
PPE Requirement
Technical Rationale
Respiratory
Engineering Control: Certified Chemical Fume Hood. Backup: N95/P100 respirator only if outside hood (emergency).
Prevents inhalation of aerosolized particulates which may act as respiratory sensitizers or systemic toxins.
Hand Protection (Dry)
Double Nitrile Gloves (min 5 mil thickness).
Sufficient for handling the dry solid. Change immediately if punctured.
Hand Protection (Solution)
Silver Shield (Laminate) or Viton (if in DCM/Chloroform). Double Nitrile (if in Methanol/Water).
Macrocycles are often dissolved in halogenated solvents (DCM) which permeate nitrile in <5 mins. The ligand itself facilitates skin absorption.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+).
Tightly fitting goggles prevent entry of fine dusts and splashes that safety glasses with side shields cannot stop.
Standard barrier protection. Tyvek sleeves recommended for high-quantity handling (>5g).
Operational Handling Protocol
Phase 1: Preparation & Weighing
Static Control: Use an antistatic gun or ionizing bar if the substance is a fluffy powder.
Workspace: Clear the fume hood. Place a disposable absorbent mat (pig mat) on the working surface to capture minor spills.
Weighing:
Preferred: Tare the vial/flask inside the hood. Transfer solid using a disposable spatula.
Alternative: If the balance is outside the hood, transfer the solid into a tared, screw-top vial inside the hood. Cap tightly. Wipe the exterior. Weigh the sealed vial. Return to hood to dispense.
Phase 2: Solubilization & Reaction
Solvent Choice Warning: If using DMSO or DMF , be hyper-vigilant. These solvents are excellent carriers that can transport the macrocycle through intact skin.
Exotherm Check: Acetylated aza-crowns are generally stable, but always add solvent slowly.
Labeling: Label all reaction vessels clearly with "CAUTION: MACROCYCLE / IONOPHORE."
Phase 3: Cleanup & Deactivation
Immediate Wipe-down: Wipe all tools (spatulas, balance pans) with a solvent-soaked Kimwipe (Ethanol or Acetone) immediately after use.
Waste Segregation: Do not mix with general trash.
Visualizations & Workflows
Diagram 1: Glove Selection Decision Tree
Caption: Logic flow for selecting the correct glove material based on the carrier solvent used with the macrocycle.
Diagram 2: Emergency Response & Waste Workflow
Caption: Step-by-step protocol for spill management and final disposal of macrocyclic waste.
[1]
Disposal & Environmental Safety
Waste Classification:
RCRA Status: Likely not specifically listed, but must be treated as Characteristic Hazardous Waste (Toxic/Irritant).
Stream: Organic Chemical Waste (Non-Halogenated or Halogenated depending on solvent).
Disposal Protocol:
Liquids: Collect in a dedicated carboy. Do not pour down the drain. The ionophoric nature poses a risk to aquatic life and microbial waste treatment systems.
Solids/Contaminated PPE: Collect gloves, mats, and paper towels in a sealed hazardous waste bag.
Labeling: Must explicitly state chemical name. Do not just write "Organic Waste." Add "Toxic" checkbox.
References
PubChem. (2025).[1] 1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl- (CID 3792516). National Library of Medicine. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Gokel, G. W., et al. (2004). Hydraphile synthetic ion channels: structure-activity relationships. Chemical Society Reviews. (Context for ionophore toxicity).